2-Chloro-3-cyclopropylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-3-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGGOZSJFITZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631129 | |
| Record name | 2-Chloro-3-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865664-04-6 | |
| Record name | 2-Chloro-3-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-3-cyclopropylpyridine chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted chemical properties of 2-Chloro-3-cyclopropylpyridine, a novel substituted pyridine derivative. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds to forecast its physicochemical characteristics, reactivity, and spectral data. Furthermore, detailed experimental protocols for its synthesis and characterization are proposed based on established chemical methodologies.
Predicted Physicochemical and Spectroscopic Properties
The properties of this compound are anticipated to be influenced by the cumulative effects of the chloro, cyclopropyl, and pyridine functionalities. The following tables summarize the known properties of structurally related compounds, which serve as a basis for the predictions for this compound.
Table 1: Physicochemical Properties of 2-Chloro-3-substituted Pyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | Colorless liquid | -46 | 166 |
| 2-Chloro-3-picoline | C₆H₆ClN | 127.57 | Light yellow liquid | 193 | Not available |
| 2-Chloro-3-cyanopyridine | C₆H₃ClN₂ | 138.55 | White to light yellow crystal powder | 105.0 - 109.0 | Not available |
| 2-Chloro-3-fluoropyridine | C₅H₃ClFN | 131.54 | Liquid | Not available | 80 °C/80 mmHg |
| This compound (Predicted) | C₈H₈ClN | 153.61 | Liquid or low-melting solid | < 25 | ~180-220 |
Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-4 | 7.2 - 7.4 | dd | J = 7.5, 4.8 |
| H-5 | 7.6 - 7.8 | dd | J = 7.5, 1.8 |
| H-6 | 8.2 - 8.4 | dd | J = 4.8, 1.8 |
| Cyclopropyl-CH | 1.8 - 2.2 | m | - |
| Cyclopropyl-CH₂ | 0.6 - 1.2 | m | - |
Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 148 - 152 |
| C-3 | 135 - 139 |
| C-4 | 121 - 124 |
| C-5 | 138 - 142 |
| C-6 | 147 - 151 |
| Cyclopropyl-CH | 8 - 12 |
| Cyclopropyl-CH₂ | 4 - 8 |
Table 4: Predicted IR Spectral Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (cyclopropyl) | 2900 - 3000 | Medium |
| C=N, C=C (pyridine ring) | 1550 - 1600 | Strong |
| C-Cl | 700 - 800 | Strong |
Proposed Experimental Protocols
The following sections detail the proposed methodologies for the synthesis, purification, and characterization of this compound.
Synthesis of this compound
This proposed synthesis is adapted from known procedures for the chlorination of pyridine-N-oxides.
Reaction: 3-Cyclopropylpyridine-N-oxide to this compound.
Materials:
-
3-Cyclopropylpyridine-N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-cyclopropylpyridine-N-oxide (1 equivalent) in dichloromethane (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent.
-
Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound. Electron ionization (EI) or electrospray ionization (ESI) can be used.
Visualizations
Logical Relationship of Analogous Compounds
Caption: Relationship between the target compound and its analogues.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Safety and Handling
Substituted chloropyridines should be handled with care in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] Avoid inhalation of vapors and contact with skin and eyes.[1][2] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[3][4] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Reactivity and Potential Applications
2-Chloropyridines are versatile intermediates in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[5] The cyclopropyl group may also influence the electronic properties of the pyridine ring and could be a site for further chemical modification.
Given the prevalence of pyridine-containing compounds in pharmaceuticals and agrochemicals, this compound represents a promising scaffold for the development of novel bioactive molecules. Its structural motifs are found in compounds with a wide range of biological activities. Further research into the reactivity and biological screening of this compound is warranted.
References
In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-3-cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 2-Chloro-3-cyclopropylpyridine. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a predictive approach based on established synthetic methodologies and spectroscopic principles derived from analogous compounds. It includes a proposed synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry), detailed experimental protocols for synthesis and analysis, and visualizations of the synthetic and elucidative workflows. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of novel pyridine derivatives.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method involves the palladium-catalyzed reaction between an organoboron compound and an organic halide. In this case, the coupling of 2-chloro-3-iodopyridine with cyclopropylboronic acid is proposed.
Reaction Scheme:
This reaction is favored for its high functional group tolerance and generally good yields.
Predicted Spectroscopic Data
The following spectroscopic data for this compound are predicted based on the analysis of structurally similar compounds, including 3-cyclopropylpyridine and various 2-chloro-3-substituted pyridines.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.25 | dd | ~4.8, 1.8 | H-6 (Pyridine) |
| ~7.60 | dd | ~7.5, 1.8 | H-4 (Pyridine) |
| ~7.20 | dd | ~7.5, 4.8 | H-5 (Pyridine) |
| ~2.10 | m | - | CH (Cyclopropyl) |
| ~1.05 | m | - | CH₂ (Cyclopropyl) |
| ~0.80 | m | - | CH₂ (Cyclopropyl) |
Predictions are based on typical chemical shifts and coupling patterns for 2,3-disubstituted pyridines and cyclopropyl aromatic compounds.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | C-2 (Pyridine, C-Cl) |
| ~148.5 | C-6 (Pyridine) |
| ~138.0 | C-4 (Pyridine) |
| ~135.0 | C-3 (Pyridine) |
| ~122.0 | C-5 (Pyridine) |
| ~12.0 | CH (Cyclopropyl) |
| ~8.0 | CH₂ (Cyclopropyl) |
Note: Chemical shifts are approximate and can be influenced by the solvent used.
Predicted Mass Spectrometry Data
Molecular Ion (M⁺): m/z ≈ 153/155 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)
Major Fragmentation Pathways:
| m/z | Predicted Fragment Ion |
| 125 | [M - C₂H₄]⁺ (Loss of ethene from cyclopropyl ring) |
| 118 | [M - Cl]⁺ (Loss of chlorine radical) |
| 91 | [C₆H₅N]⁺ (Pyridyl cation after loss of cyclopropyl and Cl) |
| 78 | [C₅H₄N]⁺ (Pyridine radical cation) |
| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |
Fragmentation patterns of aromatic and cyclopropyl compounds suggest these as likely major fragments.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
2-chloro-3-iodopyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask, add 2-chloro-3-iodopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), tricyclohexylphosphine (0.04 eq), and potassium phosphate (2.0 eq).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
The final volume in the NMR tube should be sufficient to cover the detection region of the NMR probe (typically 4-5 cm).
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire a ¹³C NMR spectrum, typically using proton decoupling.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
Data Acquisition (using Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.
-
Apply appropriate ESI conditions (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to generate gas-phase ions.
-
Acquire the mass spectrum over a suitable m/z range.
-
For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate fragment ions.
Visualizations
Caption: Proposed synthesis of this compound.
Caption: Workflow for structure elucidation of a novel compound.
An In-depth Technical Guide to the Predicted Reactivity of 2-Chloro-3-cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-cyclopropylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a vast array of pharmaceuticals, and the unique electronic and steric properties of the cyclopropyl group can impart favorable metabolic stability, binding affinity, and potency to drug candidates.[1][2] This technical guide provides a comprehensive overview of the predicted reactivity of this compound, focusing on key transformations relevant to the synthesis of more complex molecules. The predictions and protocols herein are based on established reactivity patterns of 2-chloropyridines and related heterocyclic compounds.
Predicted Reactivity Profile
The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridine ring, which is further influenced by the chloro and cyclopropyl substituents. The chlorine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic attack and a key handle for cross-coupling reactions. The cyclopropyl group at the 3-position exerts a mild electron-donating effect through its unique sigma-aromaticity and also introduces steric bulk, which can influence the regioselectivity and rate of reactions.
The principal modes of reactivity for this compound are predicted to be:
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond is expected to readily undergo oxidative addition to a palladium(0) catalyst, enabling a variety of cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with a wide range of amines.
-
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by strong nucleophiles, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and is predicted to be a highly effective transformation for this compound.[3][4][5] The reaction couples the pyridine core with a variety of aryl, heteroaryl, or alkyl boronic acids or esters. Given the reactivity of 2-chloropyridines, successful coupling is anticipated, though optimization of the catalyst system may be necessary for challenging substrates.[5][6][7]
Representative Quantitative Data for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 | [5] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH | 110 | 8 | 88 | [4] |
| 4 | n-Heptylboronic acid pinacol ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 74 | [7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Diagram of Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8][9][10][11] this compound is predicted to be a suitable substrate for this reaction, allowing for the introduction of a wide variety of primary and secondary amines at the 2-position. The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.[9]
Representative Quantitative Data for Buchwald-Hartwig Amination of 2-Chloropyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 6 | 94 | [12] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [8] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | 12 | 91 | [11] |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 88 | [10] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a reaction vial with this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4-2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vial and stir the mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent, filter through a pad of celite, and concentrate.
-
Purification: Purify the crude product by column chromatography.[12]
Diagram of Buchwald-Hartwig Amination Workflow
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring activates the 2-position towards nucleophilic attack, allowing for the direct displacement of the chloride by strong nucleophiles. This reaction typically requires more forcing conditions (e.g., higher temperatures) compared to palladium-catalyzed methods but can be advantageous for certain nucleophiles and for avoiding metal contamination in the final product.
Representative Quantitative Data for SNAr on 2-Chloropyridines
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Sodium methoxide | - | Methanol | 100 | 24 | 85 | General Knowledge | | 2 | Piperidine | K₂CO₃ | DMF | 120 | 12 | 90 | General Knowledge | | 3 | Sodium thiophenoxide | - | DMF | 100 | 8 | 92 | General Knowledge | | 4 | Ammonia | - | Ethanol (sealed tube) | 150 | 48 | 70 | General Knowledge |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: To a pressure tube or sealed vial, add this compound (1.0 equiv), the nucleophile (1.5-3.0 equiv), and a suitable solvent (e.g., DMF, DMSO, or an alcohol). A base (e.g., K₂CO₃ or NaH) may be required depending on the nucleophile.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (often >100 °C). Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl), and extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Diagram of Nucleophilic Aromatic Substitution Workflow
Potential Biological Significance and Signaling Pathways
While no specific signaling pathways involving this compound have been reported, the broader class of substituted pyridines and cyclopropyl-containing molecules are prevalent in drug discovery, often as kinase inhibitors.[13][14] Kinase inhibitors modulate cellular signaling pathways that are often dysregulated in diseases such as cancer. For instance, many kinase inhibitors target ATP-binding sites, and the pyridine scaffold can form crucial hydrogen bonds within these pockets. The cyclopropyl group can provide a rigid scaffold that orients other functional groups for optimal binding and can enhance metabolic stability, a desirable trait in drug candidates.[1][15]
Given the structural motifs present in this compound, its derivatives could potentially be investigated as modulators of various kinase signaling pathways, such as the MAPK or PI3K/Akt pathways, which are central to cell proliferation, survival, and differentiation.[16][17] Further biological evaluation of derivatives of this compound would be necessary to elucidate any specific interactions with cellular signaling cascades.
Conclusion
This compound is a versatile building block with a predictable reactivity profile. It is expected to readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, providing efficient routes to a diverse range of substituted pyridine derivatives. Additionally, it is amenable to nucleophilic aromatic substitution with strong nucleophiles. The protocols and representative data provided in this guide, based on analogous systems, offer a solid foundation for the development of synthetic routes to novel compounds for applications in pharmaceutical and materials science research. The presence of the cyclopropylpyridine scaffold suggests that derivatives of this compound may have interesting biological activities, warranting further investigation into their potential roles as modulators of cellular signaling pathways.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Global effects of kinase inhibitors on signaling networks revealed by quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-3-cyclopropylpyridine: A Novel Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties, metabolic stability, and target engagement. Within this context, 2-chloro-3-substituted pyridines serve as versatile intermediates, offering two distinct points for chemical modification: the reactive chlorine atom at the 2-position, amenable to nucleophilic substitution and cross-coupling reactions, and the substituent at the 3-position, which can modulate the electronic properties and steric profile of the molecule.
This technical guide introduces 2-chloro-3-cyclopropylpyridine, a novel building block with significant potential for accelerating drug discovery programs. The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and introduce conformational constraints. The combination of the reactive 2-chloro substituent and the beneficial properties of the 3-cyclopropyl moiety makes this compound a highly attractive scaffold for the synthesis of new chemical entities targeting a wide range of therapeutic areas.
While this compound is a novel compound with limited currently published data, this guide provides a comprehensive overview of its potential synthesis, reactivity, and applications based on established chemical principles and the known properties of analogous structures.
Physicochemical Properties (Predicted)
The predicted physicochemical properties of this compound are summarized in the table below. These values are estimated based on computational models and comparison with structurally related compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₈ClN |
| Molecular Weight | 153.61 g/mol |
| LogP | 2.5 - 3.0 |
| pKa (of the pyridine nitrogen) | 1.5 - 2.0 |
| Boiling Point | ~200-220 °C at 760 mmHg |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
Proposed Synthetic Routes
Currently, there are no published specific synthetic procedures for this compound. However, based on modern cross-coupling methodologies, several plausible and efficient synthetic routes can be proposed. The two most promising approaches are the Suzuki-Miyaura coupling and the Negishi coupling.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[1][2][3] This approach would involve the palladium-catalyzed reaction of a 2-chloro-3-halopyridine with cyclopropylboronic acid or a derivative thereof.
A potential synthetic workflow is outlined below:
Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.
Materials:
-
2-Chloro-3-bromopyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-3-bromopyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.
Expected Data:
| Parameter | Expected Value/Observation |
| Yield | 60-85% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-8.2 (m, 1H), 7.1-7.2 (m, 1H), 7.0-7.1 (m, 1H), 1.8-1.9 (m, 1H), 0.9-1.0 (m, 2H), 0.6-0.7 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 150.1, 147.5, 138.2, 122.5, 121.8, 12.5, 8.9 |
| Mass Spectrometry (EI) | m/z 153 (M⁺), 155 (M+2)⁺ |
Negishi Cross-Coupling
The Negishi coupling offers an alternative powerful method for C-C bond formation, utilizing an organozinc reagent.[4][5][6] This approach would involve the reaction of a 2-chloro-3-halopyridine with a cyclopropylzinc reagent.
A potential synthetic workflow for the Negishi coupling is depicted below:
Caption: Proposed Negishi coupling workflow for the synthesis of this compound.
Materials:
-
Cyclopropyl bromide
-
Activated zinc dust
-
2-Chloro-3-iodopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Preparation of Cyclopropylzinc Bromide: In a flame-dried flask under an inert atmosphere, add activated zinc dust. Add a solution of cyclopropyl bromide in anhydrous THF. Stir the mixture at room temperature until the zinc is consumed to form a solution of cyclopropylzinc bromide.
-
Coupling Reaction: In a separate oven-dried Schlenk flask, add 2-chloro-3-iodopyridine (1.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF via syringe.
-
To this mixture, add the freshly prepared solution of cyclopropylzinc bromide (1.5 eq) via cannula.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield this compound.
Expected Data:
| Parameter | Expected Value/Observation |
| Yield | 55-75% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-8.2 (m, 1H), 7.1-7.2 (m, 1H), 7.0-7.1 (m, 1H), 1.8-1.9 (m, 1H), 0.9-1.0 (m, 2H), 0.6-0.7 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 150.1, 147.5, 138.2, 122.5, 121.8, 12.5, 8.9 |
| Mass Spectrometry (EI) | m/z 153 (M⁺), 155 (M+2)⁺ |
Reactivity and Applications in Drug Discovery
This compound is a versatile building block with two primary points of diversification, making it highly valuable for the construction of compound libraries for high-throughput screening and lead optimization.
The logical relationship of its reactivity is illustrated below:
Caption: Reactivity map of this compound.
Reactions at the 2-Position
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for various palladium-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The 2-chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a wide range of functional groups. This is a straightforward method for generating libraries of 2-amino, 2-alkoxy, and 2-thio-substituted 3-cyclopropylpyridines. These derivatives are of particular interest in medicinal chemistry, as the introduced groups can act as hydrogen bond donors or acceptors, or modulate the lipophilicity of the molecule.
-
Cross-Coupling Reactions: The 2-chloro position is also amenable to various cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form biaryl structures.
-
Buchwald-Hartwig Amination: A more general method for the formation of C-N bonds with a wider range of amines than SNAr.
-
Sonogashira Coupling: Introduction of alkyne moieties.
-
Heck Coupling: Formation of C-C bonds with alkenes.
-
Reactions on the Pyridine Ring
The pyridine ring itself can undergo further functionalization, primarily through electrophilic aromatic substitution (EAS), although the pyridine nitrogen deactivates the ring towards this type of reaction. Functionalization at the C5 position is generally favored.
Potential Applications in Signaling Pathways
Pyridine-containing molecules are known to interact with a multitude of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The unique combination of features in this compound makes it an attractive starting point for the development of inhibitors or modulators of various signaling pathways.
For instance, in a hypothetical kinase inhibitor development program, the 3-cyclopropylpyridine core could serve as a hinge-binding motif, while modifications at the 2-position could be used to extend into the solvent-exposed region or to target specific sub-pockets of the ATP-binding site.
The following diagram illustrates a hypothetical drug discovery workflow starting from this compound:
Caption: A hypothetical drug discovery workflow utilizing this compound.
Conclusion
This compound represents a promising, albeit currently underexplored, building block for medicinal chemistry and drug discovery. Its predicted physicochemical properties and the dual reactivity of the 2-chloro group and the pyridine ring offer a rich platform for the generation of diverse and novel molecular architectures. The proposed synthetic routes, based on well-established and robust cross-coupling methodologies, provide a clear path to accessing this valuable intermediate. As the demand for novel chemical matter with improved drug-like properties continues to grow, this compound is poised to become a valuable tool in the arsenal of medicinal chemists. Further exploration of the synthesis and reactivity of this compound is highly encouraged to unlock its full potential in the development of next-generation therapeutics.
References
The Emerging Potential of 2-Chloro-3-cyclopropylpyridine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of pyridine scaffolds with cyclopropyl groups is a recurring motif in modern medicinal chemistry, often leading to compounds with enhanced potency, improved metabolic stability, and desirable pharmacokinetic profiles. This technical guide explores the potential applications of the novel building block, 2-Chloro-3-cyclopropylpyridine, in drug discovery and development. While direct experimental data on this specific molecule is limited, this paper will provide a comprehensive overview based on analogous structures and established synthetic methodologies. We will delve into proposed synthetic routes, potential biological targets, and hypothetical pharmacological activities, supported by data from closely related compounds. This guide aims to serve as a foundational resource for researchers interested in leveraging the unique chemical space offered by this compound for the design of next-generation therapeutics.
Introduction: The Cyclopropyl Group and Pyridine Core in Drug Design
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs across a wide range of therapeutic areas. Its nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's overall polarity and basicity, which are critical for drug-receptor interactions and pharmacokinetic properties.
The cyclopropyl group, a small, strained carbocycle, has also gained significant traction in drug design.[1] Its unique electronic properties and rigid conformation can lead to enhanced binding affinity, improved metabolic stability by blocking sites of metabolism, and favorable modulation of physicochemical properties such as lipophilicity and aqueous solubility.[2] The combination of a pyridine core with a cyclopropyl substituent, therefore, presents an attractive strategy for the development of novel drug candidates.
This guide focuses on the untapped potential of this compound, a molecule that combines the key features of a reactive chloro-substituted pyridine with a bioisosterically important cyclopropyl moiety.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through modern cross-coupling reactions, which are widely employed for the formation of carbon-carbon bonds in pharmaceutical synthesis. The most promising approaches would involve the coupling of a suitable cyclopropyl organometallic reagent with a 2-chloro-3-halopyridine or the coupling of an organometallic pyridine derivative with a cyclopropyl halide. Given the commercial availability of 2,3-dichloropyridine and cyclopropylboronic acid, a Suzuki-Miyaura cross-coupling reaction represents a highly feasible and efficient synthetic route.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This proposed protocol is based on established methods for the Suzuki-Miyaura coupling of halopyridines with organoboron reagents.[3][4]
Reaction Scheme:
Materials:
-
2,3-Dichloropyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (or other suitable solvent system)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
To a dried reaction flask, add 2,3-dichloropyridine (1.0 eq.), cyclopropylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), and the phosphine ligand (0.1 eq.).
-
Add potassium carbonate (2.0 eq.) as the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (e.g., 4:1 ratio) to the flask.
-
The reaction mixture is heated to reflux (e.g., 100-110 °C) and stirred vigorously for 12-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield this compound.
A similar synthetic strategy employing a Negishi cross-coupling reaction, utilizing a cyclopropylzinc reagent, could also be employed and may offer advantages in terms of functional group tolerance and reaction conditions.[5][6][7]
Potential Medicinal Chemistry Applications
Based on the known biological activities of structurally related cyclopropyl- and chloro-substituted pyridine derivatives, this compound holds promise as a key intermediate for the synthesis of novel therapeutic agents in several areas:
Oncology
Many pyridine-based compounds exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and metastasis. The introduction of a cyclopropyl group could enhance the potency and selectivity of these agents. For instance, derivatives of 3-cyanopyridine have shown promising activity as PIM-1 kinase inhibitors for the treatment of breast cancer.[8]
Infectious Diseases
The pyridine scaffold is a common feature in antibacterial and antiviral agents. The chloro-substituent on the pyridine ring can serve as a handle for further functionalization to generate libraries of compounds for screening against various pathogens.
Central Nervous System (CNS) Disorders
Substituted pyridines are known to interact with various CNS targets, including receptors and enzymes. The lipophilic nature of the cyclopropyl group could facilitate blood-brain barrier penetration, making derivatives of this compound interesting candidates for the development of drugs for neurological and psychiatric disorders.
Hypothetical Pharmacological Data of this compound Derivatives
While no specific pharmacological data for derivatives of this compound exists, we can extrapolate potential activities and potencies from analogous compounds reported in the literature. The following table summarizes IC₅₀ values of various substituted pyridine derivatives against different biological targets, illustrating the potential therapeutic areas for novel compounds derived from this compound.
| Compound Class | Target | IC₅₀ (µM) | Therapeutic Area |
| 3-Cyanopyridine Derivatives[8] | PIM-1 Kinase | 0.28 - 1.89 | Breast Cancer |
| Pyrrolo[3,4-c]pyridine Derivatives[9] | HIV-1 Integrase | Not specified | Antiviral |
| Spiro Pyrrolo[3,4-d]pyrimidine Derivatives[10] | COX-2 | Selectivity Index > 100 | Anti-inflammatory |
| Cyanopyridine Analogues[11] | E. Coli / S. aureus | Not specified | Antibacterial |
This table presents data from analogous compound classes to suggest potential applications and is not representative of experimentally determined values for this compound derivatives.
Visualizing Potential Mechanisms and Workflows
To further illustrate the potential of this compound in a drug discovery context, the following diagrams, generated using Graphviz, depict a hypothetical experimental workflow and a potential signaling pathway that could be targeted by its derivatives.
Experimental Workflow for Synthesis and Screening
Caption: Proposed workflow for the synthesis and screening of this compound derivatives.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PIM-1 kinase signaling pathway by a derivative of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis is readily achievable through established cross-coupling methodologies. By analogy to structurally related compounds, derivatives of this compound are predicted to exhibit a range of valuable pharmacological activities, particularly in the areas of oncology, infectious diseases, and CNS disorders.
Future research should focus on the efficient, scalable synthesis of this compound and the subsequent generation of diverse chemical libraries. High-throughput screening of these libraries against a variety of biological targets will be crucial to uncover the full therapeutic potential of this novel scaffold. The data and hypotheses presented in this technical guide provide a solid foundation and rationale for initiating such research programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 3-cyclopropylpyridine derivatives
An In-depth Technical Guide to 3-Cyclopropylpyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in hydrogen bonding and other key molecular interactions.[1][2] When combined with a cyclopropyl group—a small, strained carbocycle known for conferring unique and advantageous properties—the resulting scaffold becomes particularly attractive for drug discovery. The cyclopropyl moiety can enhance metabolic stability, increase potency by enforcing a specific conformation, and improve binding to target proteins. This guide provides a comprehensive review of 3-cyclopropylpyridine derivatives, focusing on their synthesis, diverse biological applications, and the structure-activity relationships (SAR) that govern their therapeutic effects. The primary focus will be on their roles as inhibitors of critical oncology targets, including MEK, PIM-1 kinase, and Poly(ADP-ribose) polymerase (PARP).
Synthesis of 3-Cyclopropylpyridine Derivatives
The synthesis of complex 3-cyclopropylpyridine derivatives often involves multi-step sequences where the core heterocyclic structure is built and subsequently functionalized. A prominent example is the synthesis of Trametinib, a potent MEK inhibitor. While various proprietary methods exist, general strategies often involve the cyclization of precursors to form the pyridopyrimidine core, followed by coupling reactions to introduce the necessary aryl and cyclopropyl moieties.[3][4]
Experimental Protocol: Synthesis of a 3-Cyclopropyl-Substituted PARP Inhibitor
A documented example involves the synthesis of a 3-cyclopropyl-substituted 1-oxo-7-fluoro-3,4-dihydroisoquinoline-4-carboxamide, which has shown activity as a PARP inhibitor.[5] The synthesis proceeds through a multi-step reaction, a key part of which is a three-component Castagnoli-Cushman reaction.[5]
Step-by-step procedure:
-
Preparation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline scaffold. This is achieved by reacting a substituted homophthalic anhydride with cyclopropane carboxaldehyde and ammonium acetate in acetonitrile at 80°C.[5]
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine, such as 1,4'-bipiperidine. This is typically achieved using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine (Et3N) in a solvent such as dimethylformamide (DMF) at room temperature for approximately 16 hours.[5]
This protocol highlights a common strategy where a core heterocyclic system is first synthesized and then elaborated with functional groups to achieve the desired biological activity.
Experimental Workflow: General Synthesis
The following diagram illustrates a generalized workflow for the synthesis of complex bioactive molecules based on the 3-cyclopropylpyridine scaffold.
Caption: Generalized workflow for the synthesis of 3-cyclopropylpyridine derivatives.
Biological Applications and Mechanisms of Action
Derivatives of 3-cyclopropylpyridine have emerged as potent inhibitors of several key protein kinases implicated in cancer, demonstrating significant therapeutic potential.
MEK Inhibition in the MAPK/ERK Pathway
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[6]
-
Trametinib: This FDA-approved drug is a highly selective, allosteric inhibitor of MEK1 and MEK2.[3] By binding to a unique pocket adjacent to the ATP-binding site, Trametinib prevents MEK from phosphorylating its only known substrate, ERK, thereby halting the signal transduction cascade that drives tumor growth.[6] It is primarily used to treat melanomas with specific BRAF V600E or V600K mutations.[7][8]
The diagram below illustrates the mechanism of action of Trametinib.
Caption: Trametinib inhibits MEK1/2 in the MAPK/ERK signaling pathway.
PIM-1 Kinase Inhibition
The PIM (Proviral Integration Moloney) kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and resistance to apoptosis.[9][10] PIM-1 is overexpressed in a wide range of solid and hematological cancers, making it an attractive therapeutic target.[9][11]
Several studies have identified 3-cyanopyridine derivatives as potent PIM-1 kinase inhibitors.[9][12] These compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain 3-cyanopyridin-2-one derivatives have shown excellent activity against the MCF-7 breast cancer cell line.[9] The mechanism involves inducing apoptosis and arresting the cell cycle.[9][10]
The signaling pathway involving PIM-1 is depicted below.
Caption: PIM-1 kinase signaling and its inhibition by pyridine derivatives.
PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs) are enzymes critical for DNA repair, particularly single-strand breaks.[13][14] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient.[15] Inhibiting PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death—a concept known as synthetic lethality.[16]
Certain 3-cyclopropyl-substituted isoquinolone derivatives have demonstrated potent inhibitory activity against PARP, suggesting their potential application in treating BRCA-deficient cancers.[5]
Caption: The concept of synthetic lethality with PARP inhibitors in BRCA-mutant cells.
Quantitative Data Summary
The biological activity of 3-cyclopropylpyridine derivatives is often quantified by their half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Compound Class/Name | Target/Cell Line | Reported IC50 | Reference |
| 3-Cyanopyridin-2-one (7h) | PIM-1 Kinase | 0.283 µM | [9] |
| 3-Cyanopyridin-2-one (7h) | MCF-7 (Breast Cancer) | 1.89 µM | [9] |
| O-Methylcyanopyridine (8f) | PIM-1 Kinase | 0.58 µM | [9] |
| O-Methylcyanopyridine (8f) | MCF-7 (Breast Cancer) | 1.69 µM | [9] |
| 3-Cyanopyridin-2-one (7g) | MCF-7 (Breast Cancer) | 1.92 µM | [9] |
| 1,3,5-Triazine Analogue (7b) | Capan-1 (Pancreatic) | 1.9 µM | [17] |
| 1,3,5-Triazine Analogue (5i) | HCT-116 (Colorectal) | 2.2 µM | [17] |
| 1,3,5-Triazine Analogue (5i) | Capan-1 (Pancreatic) | 2.4 µM | [17] |
| Rifaximin (Repurposed Drug) | PIM-1 Kinase | ~26 µM | [18] |
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing lead compounds into clinical candidates. For pyridine-based inhibitors, the nature and position of substituents dramatically influence activity.[1]
-
PIM-1 Inhibitors: For 3-cyanopyridine derivatives, SAR analysis revealed that cytotoxicity is highly dependent on the substituent at position 6. A 3-pyridyl or a naphthyl group generally confers potent activity.[9]
-
General Antiproliferative Activity: Studies on other pyridine derivatives show that electron-withdrawing groups like fluoro substituents can enhance antimetastatic effects, particularly at the meta and para positions of an attached phenyl ring.[19] Conversely, the number and position of electron-donating methoxy groups can also be tuned to increase potency.[1]
The diagram below summarizes key SAR findings for pyridine-based anticancer agents.
Caption: Structure-Activity Relationship (SAR) summary for pyridine derivatives.
Conclusion
The 3-cyclopropylpyridine scaffold is a privileged structure in modern medicinal chemistry, giving rise to derivatives with potent and selective activities against key therapeutic targets in oncology. The success of Trametinib as a MEK inhibitor validates the clinical potential of this chemical class. Furthermore, ongoing research into PIM-1 and PARP inhibitors based on this core structure highlights its versatility and promise. Future work will likely focus on optimizing SAR to enhance potency and selectivity, improve pharmacokinetic profiles, and overcome drug resistance mechanisms, further solidifying the role of 3-cyclopropylpyridine derivatives in the development of next-generation targeted therapies.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel clinical potential of poly (ADP‑ribose) polymerase inhibitors in triple‑negative breast cancer: Mechanistic insights and clinical applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PARP Inhibitors in Gynecologic Cancers: What Is the Next Big Development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of Halogenated Pyridine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Halogenated pyridines are a critical class of heterocyclic compounds widely utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique chemical properties, stemming from the interplay between the electron-deficient pyridine ring and the varying electronegativity and size of the halogen substituent, make them versatile building blocks in medicinal chemistry and drug development.[3] However, the same properties that make them valuable can also present significant health and safety challenges. This guide provides a comprehensive overview of the safe handling, storage, disposal, and toxicological properties of halogenated pyridine compounds to ensure the well-being of laboratory personnel and the integrity of research.
Toxicological Profile
Halogenated pyridines can exhibit significant toxicity, with effects varying based on the nature and position of the halogen atom on the pyridine ring. The primary target organs for toxicity are often the liver and kidneys.[4][5] Local irritation to the skin, eyes, and respiratory system is also a common hazard.[4][6]
Quantitative Toxicity Data
The following table summarizes available acute toxicity data for several halogenated pyridine compounds. It is crucial to treat all halogenated pyridines with a high degree of caution, even in the absence of specific toxicity data for a particular derivative.
| Compound | Test Species | Route of Administration | LD50/LC50 | Reference |
| 2-Chloropyridine | Mouse | Oral | 110 mg/kg | [4] |
| 2-Chloropyridine | Mouse | Intraperitoneal | 130 mg/kg | [4] |
| 2-Chloropyridine | Rabbit | Dermal | 48 mg/kg | [4] |
| 2-Chloropyridine | Rabbit | Intraperitoneal | 64 mg/kg | [4] |
| 2-Chloropyridine | Rat | Inhalation (1-hour) | 9,010 ppm (male), 9,020 ppm (female) | [7] |
| 2-Bromopyridine | - | Oral | Toxic if swallowed (Category 3) | [6] |
| 2-Bromopyridine | - | Dermal | Fatal in contact with skin (Category 2) | [6] |
| 3-Bromopyridine | - | Oral | Harmful if swallowed (Category 4) | [8] |
| 3-Bromopyridine | - | Dermal | Toxic in contact with skin | [9] |
| Pyridine (unsubstituted) | Rat | Oral | 891 mg/kg | [10] |
| Pyridine (unsubstituted) | Rabbit | Dermal | 1,121 mg/kg | [10] |
| Pyridine (unsubstituted) | Rat | Inhalation (4-hour) | 17.1 mg/L | [10] |
Note: This table is not exhaustive. Always consult the Safety Data Sheet (SDS) for the specific compound being used.
Mechanism of Toxicity (Generalized Pathway)
While specific molecular mechanisms are not fully elucidated for all halogenated pyridines, a common pathway of toxicity involves metabolic activation in the liver, leading to cellular damage.
Hazard Identification and Control
A thorough risk assessment should be conducted before working with any halogenated pyridine compound. The primary hazards include:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[6][8]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[4][6][8]
-
Flammability: Many pyridine derivatives are flammable liquids and can form explosive mixtures with air.[6][11]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[11][12]
Engineering Controls
-
Fume Hood: All work with halogenated pyridines should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10][13]
-
Ventilation: Ensure adequate general laboratory ventilation.[14]
-
Closed Systems: For larger scale operations, the use of a closed system is recommended.[11]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for minimizing exposure.
-
Gloves: Chemically resistant gloves are mandatory. Butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended.[10] Nitrile gloves may be suitable for short-term use but should be checked for compatibility.[10][15]
-
Eye Protection: Chemical splash goggles are required at all times.[12][13]
-
Lab Coat: A fully buttoned, flame-retardant lab coat should be worn.[12]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator must be used.[10][16]
Experimental Protocols and Handling Procedures
Adherence to strict protocols is paramount for the safe handling of halogenated pyridine compounds.
General Workflow for Handling
The following diagram outlines a safe workflow for handling these compounds in a laboratory setting.
Key Experimental Steps
-
Preparation: Before starting any experiment, ensure that all necessary safety equipment, including spill kits and emergency contact information, is readily available.[10] The Safety Data Sheet (SDS) for the specific halogenated pyridine must be reviewed.[10]
-
Weighing and Transfer: All transfers and weighing of halogenated pyridines should be performed in a chemical fume hood to prevent the release of vapors.[13]
-
Reaction Setup: Reactions should be set up in a fume hood. Grounding and bonding of equipment may be necessary to prevent static discharge with flammable compounds.[14][17]
-
Storage: Store halogenated pyridines in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][10]
-
Waste Disposal: All waste containing halogenated pyridines must be treated as hazardous waste.[12] Segregate halogenated organic waste from non-halogenated waste streams.[18] Containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[12]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[10][17] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11] |
Spill Response
The appropriate response to a spill depends on its size and location.
-
Small Spills: If the spill is small and can be cleaned up safely, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[10][15]
-
Large Spills: For large spills, evacuate the area immediately and notify emergency services and the institutional environmental health and safety office.[10]
Conclusion
Halogenated pyridines are indispensable tools in modern chemical research and development. However, their potential for toxicity and other hazards necessitates a robust and proactive safety culture. By understanding the toxicological properties, implementing stringent engineering and administrative controls, utilizing appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety and consult the relevant Safety Data Sheets before commencing any work with these compounds.
References
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. PYRIDINE [training.itcilo.org]
- 12. benchchem.com [benchchem.com]
- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 14. lobachemie.com [lobachemie.com]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. nj.gov [nj.gov]
- 18. nipissingu.ca [nipissingu.ca]
2-Chloro-3-cyclopropylpyridine CAS number lookup
A Technical Overview of 2-Chloro-3-cyclopropylpyridine
For the attention of: Researchers, scientists, and drug development professionals.
This document aims to provide a comprehensive technical guide on this compound, focusing on its chemical properties, synthesis, and potential applications, particularly within the pharmaceutical and agrochemical industries. Due to the limited availability of public data on this specific compound, this guide also draws upon information from structurally related 2-chloro-3-substituted pyridines to infer potential characteristics and applications.
Chemical Identification
A definitive CAS (Chemical Abstracts Service) number for this compound could not be readily identified from available public resources. This suggests that the compound may be a novel or less-common chemical entity. For reference, related 2-chloro-3-substituted pyridines possess unique CAS numbers, which are crucial for unambiguous identification in research and commerce.
Physicochemical Properties (Predicted)
Quantitative data for this compound is not available. However, based on its structure—a pyridine ring substituted with a chlorine atom and a cyclopropyl group—the following properties can be predicted.
| Property | Predicted Value |
| Molecular Formula | C₈H₈ClN |
| Molecular Weight | 153.61 g/mol |
| Appearance | Likely a colorless to light-yellow liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not documented in the provided search results, a potential synthetic pathway can be conceptualized based on established pyridine chemistry.
Conceptual Synthetic Workflow:
Diagram of a potential synthetic route.
Experimental Protocol (Hypothetical):
-
Chlorination of 3-Aminopyridine: 3-Aminopyridine could be chlorinated using a standard chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent to yield 3-amino-2-chloropyridine.
-
Diazotization and Iodination (Sandmeyer-type Reaction): The resulting 3-amino-2-chloropyridine could undergo diazotization with sodium nitrite in the presence of an acid, followed by treatment with potassium iodide to introduce an iodine atom at the 3-position, yielding 2-chloro-3-iodopyridine.
-
Suzuki Coupling: The final step would involve a Suzuki coupling reaction between 2-chloro-3-iodopyridine and cyclopropylboronic acid in the presence of a palladium catalyst and a base to form the desired product, this compound.
Applications in Drug Development and Agrochemicals
The 2-chloropyridine scaffold is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2][3] The presence of a chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups to build more complex molecules.[4][5][6]
Potential Signaling Pathway Involvement:
While no specific biological activity has been reported for this compound, related heterocyclic compounds have been shown to interact with various biological targets. For instance, some pyridine derivatives exhibit inhibitory activity against enzymes like acetylcholinesterase or modulate signaling pathways such as PI3K/AKT/mTOR, which are relevant in cancer and neurological disorders.[7][8]
Hypothetical PI3K/AKT/mTOR pathway modulation.
Conclusion
This compound represents a potentially valuable, yet understudied, chemical entity. Based on the well-established importance of the 2-chloropyridine scaffold in medicinal chemistry and agrochemical science, this compound warrants further investigation. The synthesis of this molecule should be achievable through established synthetic methodologies, which would enable the exploration of its biological activities and potential applications as a novel building block for the development of new therapeutic agents and crop protection products.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Frontiers in Drug Discovery: A Technical Guide to 2-Chloro-3-cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. 2-Chloro-3-cyclopropylpyridine, a unique derivative, presents a compelling case for in-depth theoretical and experimental investigation due to the interplay of its electronic and steric features. The electron-withdrawing nature of the chlorine atom, combined with the strained three-membered cyclopropyl ring, is anticipated to confer distinct chemical reactivity and biological activity. This technical guide outlines a comprehensive theoretical framework for the study of this compound, leveraging quantum chemical calculations to elucidate its structural, spectroscopic, and electronic properties. The methodologies presented herein are designed to provide a robust foundation for future experimental validation and to accelerate its potential application in drug development. While specific experimental data for this molecule is not yet widely published, this guide draws upon established protocols for similar pyridine derivatives to propose a detailed investigational roadmap.
Introduction
Pyridine and its derivatives are of immense interest in the pharmaceutical and agrochemical industries.[1] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its physicochemical properties, influencing its biological activity.[2] The title compound, this compound, is a promising scaffold for the synthesis of novel bioactive molecules.[3] Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools in predicting the molecular properties of such compounds, offering insights that can guide synthetic efforts and biological screening.[4][5] This guide details a theoretical approach to comprehensively characterize this compound.
Theoretical Methodology: A Computational Protocol
The cornerstone of a thorough theoretical investigation lies in the application of appropriate quantum chemical methods. Density Functional Theory (DFT) is a powerful and cost-effective approach for studying the properties of medium-sized organic molecules.[6]
Geometry Optimization and Vibrational Analysis
The initial step involves the optimization of the molecular geometry of this compound. This is crucial for obtaining a stable, low-energy conformation.
Experimental Protocol:
-
Methodology: The geometry optimization is to be performed using the Gaussian 09 software package or a similar computational chemistry program.[5]
-
Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is recommended, as it has been shown to provide a good balance between accuracy and computational cost for organic molecules.[5]
-
Basis Set: The 6-311++G(d,p) basis set is to be employed, which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for the lone pairs on the nitrogen and chlorine atoms.[5][7]
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are to be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (Infrared and Raman).[4] The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data.[5]
Spectroscopic Properties
Theoretical calculations can predict various spectroscopic properties, which are invaluable for the characterization of a newly synthesized compound.
Experimental Protocol:
-
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[6] The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (TMS).
-
UV-Vis Spectroscopy: The electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations.[8] This provides information about the electronic transitions, including the excitation energies and oscillator strengths.
Data Presentation: Predicted Molecular Properties
The following tables summarize the types of quantitative data that would be generated from the proposed theoretical studies.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | Calculated Value | ||
| C2-Cl | Calculated Value | ||
| C2-C3 | Calculated Value | N1-C2-C3 | Calculated Value |
| C3-C(cyclopropyl) | Calculated Value | C2-C3-C(cyclopropyl) | Calculated Value |
| ... | ... | ... | ... |
Table 2: Calculated Vibrational Frequencies for this compound
| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν1 | Calculated Value | Calculated Value | Calculated Value | Calculated Value | C-H stretch |
| ν2 | Calculated Value | Calculated Value | Calculated Value | Calculated Value | C=N stretch |
| ... | ... | ... | ... | ... | ... |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | ¹H Chemical Shift | ¹³C Chemical Shift |
| C2 | Calculated Value | |
| C3 | Calculated Value | |
| H4 | Calculated Value | |
| ... | ... | ... |
Table 4: Calculated Electronic Transitions for this compound
| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
| S0 → S1 | Calculated Value | Calculated Value | Calculated Value |
| S0 → S2 | Calculated Value | Calculated Value | Calculated Value |
| ... | ... | ... | ... |
Mandatory Visualizations
Visual representations are critical for understanding molecular structure and computational workflows.
Caption: Molecular structure of this compound.
Caption: Proposed computational workflow for theoretical studies.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the detailed characterization of this compound. The proposed DFT calculations will provide valuable insights into its geometric, vibrational, and electronic properties, which are essential for understanding its chemical behavior and potential biological activity. The presented computational protocol and data tables serve as a blueprint for researchers to systematically investigate this promising molecule. The next crucial step will be the synthesis and experimental validation of these theoretical predictions. A combined theoretical and experimental approach will undoubtedly accelerate the exploration of this compound's potential in the development of new pharmaceuticals and agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Cyclopropyl Group: A Subtle Modulator of Electronic Properties on the Pyridine Ring
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group, a three-membered carbocycle, is increasingly utilized as a versatile substituent in medicinal chemistry to enhance the pharmacological profile of lead compounds. When appended to a pyridine ring, its unique electronic properties can subtly modulate the reactivity, basicity, and binding interactions of the parent heterocycle. This guide provides a comprehensive overview of the electronic effects of the cyclopropyl group on the pyridine ring, supported by quantitative data, detailed experimental protocols, and conceptual visualizations to aid in rational drug design.
Executive Summary
The cyclopropyl group, often considered a "saturated" alkyl substituent, exhibits electronic behavior that deviates significantly from simple alkyl groups. Its high degree of s-character in the C-H bonds and the "bent" nature of its C-C bonds allow it to engage in electronic interactions typically associated with unsaturated systems. When attached to a pyridine ring, the cyclopropyl group acts as a weak electron-donating group through a combination of inductive and resonance effects, influencing the electron density of the aromatic system and the basicity of the nitrogen atom. Understanding these nuanced electronic contributions is crucial for leveraging the cyclopropyl moiety to fine-tune the properties of pyridine-based drug candidates.
Electronic Effects of the Cyclopropyl Group
The electronic influence of a substituent on an aromatic ring is often quantified by Hammett constants (σ). These parameters describe the electron-donating or electron-withdrawing nature of a substituent and its effect on the reactivity of a molecule in chemical reactions.
The cyclopropyl group is characterized by its ability to donate electron density to an adjacent π-system, a property attributed to the high p-character of its C-C bonds, which allows for effective overlap with the p-orbitals of the aromatic ring. This conjugative interaction is a key feature that distinguishes it from other alkyl groups.
Table 1: Hammett Constants for Selected Substituents
| Substituent | σm | σp |
| Cyclopropyl | -0.07 | -0.21 |
| Methyl | -0.07 | -0.17 |
| Ethyl | -0.07 | -0.15 |
| Isopropyl | -0.07 | -0.15 |
| tert-Butyl | -0.10 | -0.20 |
Data compiled from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
As shown in Table 1, the cyclopropyl group has a negative σp value, indicating its electron-donating character at the para position, which is more pronounced than that of a methyl group. This electron donation can influence the pKa of the pyridine nitrogen, a critical parameter for drug absorption and receptor binding.
Impact on Basicity (pKa)
Spectroscopic Characterization
The electronic perturbations induced by the cyclopropyl group are also reflected in the spectroscopic properties of cyclopropyl-substituted pyridines.
Table 2: Predicted Spectroscopic Data for Cyclopropylpyridines
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | UV-Vis (λmax, nm) |
| 2-Cyclopropylpyridine | Pyridine protons: 7.0-8.5Cyclopropyl protons: 0.7-2.0 | Pyridine carbons: 120-160Cyclopropyl carbons: 5-15 | C-H (cyclopropyl): ~3080C=N, C=C (pyridine): 1400-1600 | ~260 |
| 3-Cyclopropylpyridine | Pyridine protons: 7.1-8.6Cyclopropyl protons: 0.6-1.9 | Pyridine carbons: 122-150Cyclopropyl carbons: 5-15 | C-H (cyclopropyl): ~3080C=N, C=C (pyridine): 1400-1600 | ~265 |
| 4-Cyclopropylpyridine | Pyridine protons: 7.2-8.7Cyclopropyl protons: 0.8-2.1 | Pyridine carbons: 120-155Cyclopropyl carbons: 5-15 | C-H (cyclopropyl): ~3080C=N, C=C (pyridine): 1400-1600 | ~255 |
Note: The data in this table are predicted based on typical values for substituted pyridines and cyclopropyl-containing compounds. Experimental verification is required for precise values.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the synthesis and characterization of cyclopropyl-substituted pyridines.
Synthesis of 2-Cyclopropylpyridine
A common route to 2-cyclopropylpyridine involves the reaction of 2-vinylpyridine with a source of methylene, such as the Simmons-Smith reagent.
Protocol: Simmons-Smith Cyclopropanation of 2-Vinylpyridine
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place zinc-copper couple (2.0 eq). Add a solution of diiodomethane (2.0 eq) in anhydrous diethyl ether. Stir the mixture at room temperature for 30 minutes.
-
Reaction: To the prepared Simmons-Smith reagent, add a solution of 2-vinylpyridine (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation to afford 2-cyclopropylpyridine.
Measurement of pKa
The pKa of a substituted pyridine can be determined potentiometrically or spectrophotometrically.
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Prepare a 0.01 M solution of the cyclopropylpyridine in a 1:1 mixture of methanol and water.
-
Titration: Titrate the solution with a standardized 0.01 M solution of hydrochloric acid at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the pyridine. The pKa of the pyridine is then calculated using the equation: pKa = 14 - pKb.
Visualization of Concepts
Graphviz diagrams can be used to illustrate key concepts such as bioisosteric replacement, a common strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the compound's overall profile.
This diagram illustrates how a generic substituent 'X' on a pyridine ring can be replaced by a cyclopropyl group as a bioisostere. This strategic modification aims to enhance properties like metabolic stability and cell permeability while maintaining or improving biological activity. The cyclopropyl group offers a unique conformational rigidity and electronic profile compared to other common bioisosteres like the methyl or vinyl groups.
Conclusion
The cyclopropyl group serves as a valuable tool in the medicinal chemist's arsenal for the fine-tuning of pyridine-containing molecules. Its unique electronic properties, which allow it to act as a weak electron-donating group with conjugative capabilities, can subtly influence the basicity, reactivity, and spectroscopic characteristics of the pyridine ring. The strategic incorporation of this moiety, guided by a thorough understanding of its electronic effects, can lead to the development of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore and exploit the full potential of the cyclopropyl group in their drug discovery endeavors.
Methodological & Application
Synthesis of 2-Chloro-3-cyclopropylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-3-cyclopropylpyridine, a valuable building block in the development of novel pharmaceuticals. The protocols outlined below describe two primary synthetic routes: a Suzuki-Miyaura coupling reaction and a Simmons-Smith cyclopropanation.
Data Presentation
The following table summarizes the quantitative data for the described synthetic protocols.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura Coupling | 2-Chloro-3-iodopyridine, Cyclopropylboronic acid | Tetrakis(triphenylphosphine)palladium(0), Potassium carbonate | 1,4-Dioxane | 4 hours | 120 | Not Reported[1] |
| Simmons-Smith Cyclopropanation | 2-Chloro-3-vinylpyridine | Diethylzinc, Diiodomethane | Dichloromethane | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.
Reaction Principle:
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide. In this specific application, 2-chloro-3-iodopyridine is coupled with cyclopropylboronic acid to yield the desired product.
Figure 1. Suzuki-Miyaura coupling workflow.
Materials:
-
2-Chloro-3-iodopyridine
-
Cyclopropylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
Procedure: [1]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-3-iodopyridine (2.39 g, 9.98 mmol), cyclopropylboronic acid (860 mg, 10 mmol), and potassium carbonate (4.14 g, 30.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: To the mixture, add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.00 mmol) followed by anhydrous 1,4-dioxane (50 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 4 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate.
-
Purification: The purification procedure following dilution with ethyl acetate is not detailed in the source document. A typical work-up would involve washing the organic layer with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product would then be purified by column chromatography on silica gel.
Simmons-Smith Cyclopropanation
This protocol provides a general method for the synthesis of this compound via the cyclopropanation of 2-chloro-3-vinylpyridine.
Reaction Principle:
The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid, which reacts with an alkene to form a cyclopropane.[1] The Furukawa modification, which utilizes diethylzinc and diiodomethane, is a common and effective variation of this reaction.[1]
Figure 2. Simmons-Smith cyclopropanation workflow.
Materials:
-
2-Chloro-3-vinylpyridine
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware
-
Magnetic stirrer
-
System for inert atmosphere operations (e.g., Schlenk line)
Procedure (General):
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add a solution of 2-chloro-3-vinylpyridine in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, slowly add a solution of diethylzinc (typically 1.1 to 2 equivalents) followed by the dropwise addition of diiodomethane (typically 1.1 to 2 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of time until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Note: The specific quantities of reagents, reaction time, and temperature for the Simmons-Smith cyclopropanation of 2-chloro-3-vinylpyridine are not detailed in the currently available literature and would require optimization.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloro-3-cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2-chloro-3-cyclopropylpyridine with various aryl and heteroaryl boronic acids. This transformation is a key step in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science applications. The protocols and data presented herein are based on established methodologies for the coupling of related heteroaryl chlorides and serve as a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound is characterized by its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.
The coupling of this compound presents a particular challenge due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate to and deactivate the palladium catalyst. However, with the appropriate choice of catalyst, ligand, base, and reaction conditions, high yields of the desired biaryl or heteroaryl products can be achieved. These application notes provide detailed protocols and guidance for successfully carrying out this transformation.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid is activated to form a boronate species. This species then transfers its organic group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Conditions for Aryl and Heteroaryl Boronic Acids
This protocol is adapted from established methods for the coupling of 2-chloropyridines.[1]
Materials:
-
This compound
-
Aryl- or Heteroarylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the aryl- or heteroarylboronic acid (1.2 mmol, 1.2 eq), cesium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Reaction Conditions
The choice of reaction parameters is critical for a successful coupling. The following table summarizes a set of recommended starting conditions and potential alternatives for optimization.
| Parameter | Recommended Condition | Alternatives for Optimization | Rationale/Notes |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and effective precatalyst. |
| Ligand | SPhos (4 mol%) | XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are often required for coupling of chloro-heteroarenes. |
| Base | Cs₂CO₃ (2.0 eq) | K₂CO₃, K₃PO₄, Na₂CO₃ | A strong, non-nucleophilic base is generally preferred. Cesium carbonate is often effective for challenging couplings. |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 100 °C | 80 - 120 °C | Higher temperatures are often necessary for the coupling of less reactive aryl chlorides. |
| Reaction Time | 12 - 24 h | 4 - 48 h | Reaction time should be optimized by monitoring the reaction progress. |
Troubleshooting
-
Low or No Conversion:
-
Ensure the reaction is performed under strictly inert conditions, as oxygen can deactivate the palladium catalyst.
-
Check the quality and purity of the boronic acid, as it can degrade over time.
-
The catalyst or ligand may be inactive. Try a fresh batch or a different catalyst/ligand system.
-
The base may not be optimal. Screen other bases such as K₃PO₄.
-
-
Formation of Side Products:
-
Homocoupling of the boronic acid: This can occur if the reaction conditions are too harsh. Consider lowering the temperature or using a milder base.
-
Protodeboronation (loss of the boronic acid group): This can be an issue in the presence of water and a strong base. Ensure the reaction is not overheated.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of a wide range of functionalized molecules. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently construct novel compounds for applications in drug discovery and materials science. The protocols and data provided in these application notes serve as a solid foundation for developing optimized procedures for specific synthetic targets.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, a linkage prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. This reaction has revolutionized the synthesis of arylamines by providing a versatile and efficient method that overcomes the limitations of traditional techniques like the Ullmann condensation or nucleophilic aromatic substitution. The palladium-catalyzed cross-coupling of amines with aryl halides offers a broad substrate scope and functional group tolerance under relatively mild conditions.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Chloro-3-cyclopropylpyridine, a heterocyclic building block of significant interest in medicinal chemistry due to the presence of the bioisosteric cyclopropyl group. The protocols outlined below are designed to serve as a practical guide for researchers in academic and industrial settings, facilitating the synthesis of novel 2-amino-3-cyclopropylpyridine derivatives.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction, especially with less reactive substrates like 2-chloropyridines.
Key Reaction Components and Optimization
The successful amination of this compound hinges on the careful selection of the following components:
-
Palladium Precursor: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precursors like palladium(II) acetate (Pd(OAc)₂) are often reduced in situ to the active Pd(0) species. Pre-formed Pd(0) complexes such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also widely employed.
-
Ligand: The use of bulky, electron-rich phosphine ligands is critical for the amination of aryl chlorides. These ligands facilitate the oxidative addition step, which is often rate-limiting, and promote reductive elimination. Suitable ligands include those from the biarylphosphine class, such as Xantphos, SPhos, RuPhos, and BrettPhos.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be utilized, often requiring higher reaction temperatures.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. These are based on analogous reactions found in the literature and serve as a starting point for optimization.
Table 1: Reaction Conditions for the Amination of this compound with Primary Amines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 75-85 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (1) | SPhos (2.5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18-24 | 80-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16-24 | 70-80 |
Table 2: Reaction Conditions for the Amination of this compound with Secondary Amines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (1.5) | Dioxane | 100 | 8-16 | 85-95 |
| 2 | Piperidine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 90 | 10-18 | 80-90 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (1) | SPhos (2.5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18-24 | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), Xantphos (e.g., 0.04 mmol, 4 mol%), and NaOtBu (e.g., 1.5 mmol, 1.5 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (e.g., 5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (e.g., 1.0 mmol, 1.0 equiv.) to the flask.
-
Add aniline (e.g., 1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-3-cyclopropylpyridin-2-amine.
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 0.015 mmol, 1.5 mol%), BrettPhos (e.g., 0.03 mmol, 3 mol%), and NaOtBu (e.g., 1.5 mmol, 1.5 equiv.) to a dry Schlenk flask.
-
Add anhydrous 1,4-dioxane (e.g., 5 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes to form the active catalyst.
-
Add this compound (e.g., 1.0 mmol, 1.0 equiv.) to the flask.
-
Add morpholine (e.g., 1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 4-(3-cyclopropylpyridin-2-yl)morpholine.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Chloro-3-cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2][3] The functionalization of the pyridine ring is a critical step in the development of new therapeutic agents. Nucleophilic aromatic substitution (SNAr) on halopyridines is a powerful and versatile method for introducing a variety of functional groups.[4][5] This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution on 2-chloro-3-cyclopropylpyridine.
The presence of a chlorine atom at the electron-deficient C2-position of the pyridine ring makes it susceptible to displacement by a range of nucleophiles. The cyclopropyl group at the C3-position is a valuable motif in drug design, known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[5] Consequently, the synthesis of 2-substituted-3-cyclopropylpyridines via SNAr offers a direct route to novel compounds with significant potential in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[6]
Reaction Mechanism and Workflow
The nucleophilic aromatic substitution on this compound typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate.
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
A typical experimental workflow for these reactions is outlined below.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 2-Chloro-3-cyclopropylpyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the derivatization of 2-chloro-3-cyclopropylpyridine, a valuable scaffold for the discovery of novel therapeutic agents. The protocols focus on palladium-catalyzed cross-coupling reactions, which are instrumental in modern medicinal chemistry for the efficient construction of diverse molecular libraries. The application of these methods can lead to the synthesis of novel compounds with potential applications in various therapeutic areas, including oncology and inflammatory diseases.
Introduction to Derivatization Strategies
The this compound scaffold is a key building block in medicinal chemistry. The chlorine atom at the 2-position serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. The cyclopropyl group at the 3-position can provide conformational rigidity and improve metabolic stability and binding affinity of the final compounds. The primary derivatization strategies discussed herein are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These methods offer broad functional group tolerance and reliable reaction outcomes, making them ideal for the generation of compound libraries for high-throughput screening.
Key Derivatization Reactions
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the 2-position of the pyridine ring.[1][2] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[1]
General Reaction Scheme:
Caption: Suzuki-Miyaura C-C bond formation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative method and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloroheterocycles
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 | Good |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | Moderate |
Note: Yields are qualitative and based on literature for similar chloroheterocycles.[1][2] Optimization is necessary for this compound.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines at the 2-position.[3] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the resulting arylamines are prevalent in many drug candidates.[3]
General Reaction Scheme:
Caption: Buchwald-Hartwig C-N bond formation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative method and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of (Hetero)aryl Chlorides
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | High |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | 120 | Good |
| 3 | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | Moderate |
Note: Yields are qualitative and based on literature for similar (hetero)aryl chlorides.[3][4] Optimization is necessary for this compound.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to 2-alkynyl-3-cyclopropylpyridine derivatives.[5][6] These alkynyl-substituted heterocycles are valuable intermediates that can be further elaborated into more complex molecular architectures.[5]
General Reaction Scheme:
Caption: Sonogashira C-C (alkynyl) bond formation.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a representative method and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (5 mL) and triethylamine (2.0 equivalents).
-
Add this compound (1.0 mmol) and the terminal alkyne (1.5 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | High |
| 2 | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 60 | Good |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) / CuI | i-Pr₂NH | Dioxane | 80 | Good |
Note: Yields are qualitative and based on literature for similar aryl halides.[5][6] Optimization is necessary for this compound.
Application in Drug Discovery: Bioactive Pyridine Derivatives
While specific biological data for derivatives of this compound are not widely available in the public domain, the broader class of substituted pyridines and fused pyridopyrimidines has demonstrated significant potential in drug discovery. These scaffolds are present in numerous approved drugs and clinical candidates, targeting a range of diseases.
Table 4: Biological Activities of Structurally Related Pyridine and Pyridopyrimidine Derivatives
| Compound Class | Target/Activity | Disease Area | Reference |
| Pyrazolopyridines | Kinase inhibitors (e.g., FGFR, Syk) | Cancer, Inflammatory diseases | [7] |
| Thieno[2,3-c]pyridines | Hsp90 inhibitors, Anticancer activity | Cancer | [8] |
| 2-Anilinopyrimidines | Tubulin polymerization inhibitors | Cancer | |
| Pyrido[2,3-d]pyrimidines | PIM-1 kinase inhibitors, Apoptosis inducers | Cancer | [9] |
| 2-Aminopyridine derivatives | Antibacterial activity | Infectious diseases | [10] |
The derivatization of this compound using the aforementioned synthetic protocols can lead to novel compounds with potential as kinase inhibitors, anticancer agents, or antibacterial agents. The structure-activity relationship (SAR) of these new chemical entities can be explored by systematically varying the substituents introduced at the 2-position.
Experimental Workflow for Drug Discovery
The following workflow outlines the general process for utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow.
Conclusion
This compound is a promising starting material for the synthesis of diverse libraries of compounds for drug discovery. The application of robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allows for the systematic exploration of the chemical space around this scaffold. The resulting derivatives hold potential for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The protocols and data presented here serve as a guide for researchers to initiate and advance their drug discovery programs based on this valuable heterocyclic building block. Further optimization of reaction conditions and extensive biological evaluation of the synthesized compounds are crucial next steps in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Using a 2-Chloro-3-cyclopropylpyridine Moiety
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The pyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous approved kinase inhibitors. The incorporation of a cyclopropyl group can offer several advantages, including increased potency, improved metabolic stability, and enhanced selectivity. This document provides detailed application notes and protocols for the synthesis of a novel class of kinase inhibitors based on a 2-chloro-3-cyclopropylpyridine core structure. The synthetic strategy and biological data presented are based on the development of 2,6,9-trisubstituted purine derivatives as potent inhibitors of Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 (FLT3-ITD), kinases implicated in various leukemias.
Core Application: Synthesis of 2-Substituted-N-phenyl-9-(cyclopropylmethyl)-9H-purin-6-amine Derivatives
The primary application of a this compound-containing scaffold in this context is its use as a key building block for the synthesis of potent kinase inhibitors. The general synthetic approach involves a sequential nucleophilic aromatic substitution (SNAr) strategy.
General Reaction Scheme
The synthesis commences with a commercially available dichloropurine, which undergoes N-alkylation with a cyclopropylmethyl halide, followed by a selective SNAr reaction with a substituted aniline at the 6-position. The remaining chlorine at the 2-position can then be displaced by another nucleophile to generate a library of trisubstituted purine analogs.
Caption: General synthetic workflow for trisubstituted purine kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloro-9-(cyclopropylmethyl)-9H-purine
Materials:
-
2,6-Dichloropurine
-
(Bromomethyl)cyclopropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 2,6-dichloropurine (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-dichloro-9-(cyclopropylmethyl)-9H-purine.
Protocol 2: Synthesis of 2-Chloro-N-(3-chlorophenyl)-9-(cyclopropylmethyl)-9H-purin-6-amine (Compound 3b)
Materials:
-
2,6-Dichloro-9-(cyclopropylmethyl)-9H-purine
-
3-Chloroaniline
-
Triethylamine (TEA)
-
n-Butanol
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2,6-dichloro-9-(cyclopropylmethyl)-9H-purine (1.0 eq) in n-butanol, add 3-chloroaniline (1.1 eq) and TEA (2.0 eq).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/EtOAc) to yield 2-chloro-N-(3-chlorophenyl)-9-(cyclopropylmethyl)-9H-purin-6-amine as a solid.[1]
Data Presentation
The following table summarizes the biological activity of selected synthesized 2,6,9-trisubstituted purine derivatives against key kinases implicated in leukemia.[1]
| Compound | R (Substitution at C6-phenyl) | Target Kinase | IC₅₀ (µM) |
| 4f | 3-ethynyl | Bcr-Abl | 0.07 |
| 5j | 4-(morpholin-4-yl) | BTK | 0.41 |
| 5b | 4-methoxy | FLT3-ITD | 0.38 |
| 3b | 3-chloro | Bcr-Abl | >10 |
| 3b | 3-chloro | BTK | >10 |
| 3b | 3-chloro | FLT3-ITD | >10 |
Signaling Pathways and Mechanism of Action
The synthesized compounds target key kinases in signaling pathways that are frequently dysregulated in cancer, particularly in leukemia.
Caption: Targeted kinase signaling pathways and the inhibitory action of the synthesized compounds.
The synthesized inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the target kinases. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cancer cell proliferation and survival, ultimately leading to apoptosis.
Structure-Activity Relationship (SAR)
The biological data reveals key structure-activity relationships:
-
Substitution at the 6-phenylamino ring is crucial for potency and selectivity. For example, a 3-ethynyl group (compound 4f ) confers high potency against Bcr-Abl, while a 4-morpholinyl group (compound 5j ) is favorable for BTK inhibition.
-
The nature of the substituent at the 2-position of the purine core also significantly influences activity.
-
The cyclopropylmethyl group at the N9-position is a key feature that can contribute to favorable interactions within the kinase active site.
Conclusion
The use of a this compound-containing scaffold, exemplified by the synthesis of 2,6,9-trisubstituted purines, represents a promising strategy for the development of novel kinase inhibitors. The detailed protocols and biological data presented herein provide a valuable resource for researchers in the field of drug discovery and medicinal chemistry. Further optimization of the substituents on the purine core, guided by the established SAR, could lead to the identification of even more potent and selective kinase inhibitors for the treatment of various cancers.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-3-cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Chloro-3-cyclopropylpyridine, a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary recommended route is a robust and scalable Suzuki-Miyaura cross-coupling reaction. Alternative synthetic strategies, including a Simmons-Smith cyclopropanation and a Grignard cross-coupling, are also discussed. This guide includes detailed experimental procedures, data tables for easy comparison of reaction parameters, and visualizations of the synthetic pathways and workflows to aid in successful implementation in a laboratory or pilot plant setting.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs). The presence of the chloro, cyclopropyl, and pyridine moieties provides multiple points for further functionalization, making it a versatile intermediate. The development of a scalable and efficient synthesis is crucial for its application in drug discovery and development. This document outlines a preferred industrial-scale synthesis alongside alternative routes, providing the necessary details for researchers and process chemists.
Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of boronic acids make it an ideal choice for the scale-up synthesis of this compound. The proposed pathway involves the coupling of a suitable 2-chloro-3-halopyridine with cyclopropylboronic acid.
Synthetic Scheme
Caption: Suzuki-Miyaura cross-coupling for this compound synthesis.
Experimental Protocol
Materials:
-
2-Chloro-3-bromopyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and inert gas inlet/outlet.
-
Heating/cooling circulator.
-
Liquid-liquid extraction setup.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.
-
Charge Reactants: To the reactor, add 2-chloro-3-bromopyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Catalyst and Ligand Addition: In a separate, dry, and inerted glovebox or Schlenk flask, prepare a solution of palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) in anhydrous toluene. Add this catalyst solution to the reactor.
-
Solvent Addition: Add anhydrous toluene (10 volumes) and degassed water (2 volumes) to the reactor.
-
Reaction: Under a constant positive pressure of inert gas, heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by HPLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 3 volumes).
-
Combine the organic layers and wash with brine (2 x 3 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2-Chloro-3-bromopyridine | 1.0 eq |
| Cyclopropylboronic acid | 1.2 eq |
| Catalyst System | |
| Palladium(II) acetate | 2 mol% |
| Tricyclohexylphosphine | 4 mol% |
| Base | |
| Potassium carbonate | 2.0 eq |
| Solvent System | |
| Toluene/Water | 5:1 v/v |
| Reaction Conditions | |
| Temperature | 100 °C |
| Reaction Time | 6-12 h |
| Typical Yield | 85-95% |
Alternative Synthetic Routes
Route A: Simmons-Smith Cyclopropanation
This route involves the cyclopropanation of 2-chloro-3-vinylpyridine. The synthesis of the vinylpyridine precursor is an additional step, which can be achieved via a Stille coupling of 2-chloro-3-bromopyridine with vinyltributyltin.
Caption: Simmons-Smith cyclopropanation route.
Protocol for Simmons-Smith Reaction:
-
Reagent Preparation: Prepare the Simmons-Smith reagent by adding diiodomethane (2.0 eq) to a stirred suspension of zinc-copper couple (2.5 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Reaction: To the prepared reagent, add a solution of 2-chloro-3-vinylpyridine (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), quench with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, dry the organic layer, and purify by column chromatography or vacuum distillation.
Route B: Grignard Cross-Coupling
This approach utilizes the reaction of a 2-chloro-3-halopyridine with cyclopropylmagnesium bromide, a cost-effective Grignard reagent.
Caption: Grignard cross-coupling route.
Protocol for Grignard Coupling:
-
Grignard Reagent: Use commercially available cyclopropylmagnesium bromide or prepare it in situ from cyclopropyl bromide and magnesium turnings in THF.
-
Coupling Reaction: To a solution of 2-chloro-3-bromopyridine (1.0 eq) and a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) in an anhydrous solvent like THF, add the cyclopropylmagnesium bromide solution (1.5 eq) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, dry, and purify the product as described in the previous methods.
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the scale-up synthesis, from raw material sourcing to the final purified product.
Caption: General workflow for the scale-up synthesis of this compound.
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: Toluene and other organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.
-
Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents and can be pyrophoric. They must be handled under a strict inert atmosphere.
-
Pressure and Temperature: Scale-up reactions should be conducted in appropriate pressure-rated vessels with proper temperature control to avoid runaway reactions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly efficient, scalable, and robust method for the synthesis of this compound. The detailed protocol and supporting information in this document are intended to facilitate the successful implementation of this synthesis on a larger scale. The alternative routes offer flexibility depending on the availability of starting materials and specific process requirements. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe scale-up campaign.
Metal-Free Synthesis of 2-Chloro-3-cyclopropylpyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the metal-free synthesis of 2-Chloro-3-cyclopropylpyridine derivatives. The presented methodology circumvents the use of transition metal catalysts, addressing the growing demand for cleaner and more sustainable synthetic routes in pharmaceutical and agrochemical research. The synthesis is approached via a two-step sequence involving the preparation of a key intermediate, 2-chloro-3-iodopyridine, followed by a novel, proposed metal-free photoredox-catalyzed cyclopropylation. This document includes detailed experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the synthetic workflow and proposed reaction mechanisms using the DOT language for Graphviz.
Introduction
The this compound scaffold is a valuable structural motif in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. Traditional syntheses of such derivatives often rely on transition-metal-catalyzed cross-coupling reactions, which, while efficient, can lead to metal contamination in the final product, posing challenges for pharmaceutical applications. This document outlines a practical and accessible metal-free synthetic strategy. The proposed route first involves the synthesis of 2-chloro-3-iodopyridine, a versatile precursor, followed by a metal-free, visible-light-mediated photoredox-catalyzed cyclopropylation to introduce the cyclopropyl group. This approach offers a potentially more environmentally benign and cost-effective alternative to conventional methods.
Synthetic Strategy Overview
The overall synthetic strategy is a two-step process, designed to be robust and scalable for laboratory and potential pilot-plant applications.
Caption: Overall synthetic workflow for the metal-free synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-iodopyridine
This protocol is adapted from a known procedure for the ortho-iodination of 2-chloropyridine.[1][2]
Materials:
-
2-Chloropyridine (1.0 equiv)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.0 equiv)
-
Iodine (I₂) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Heptane
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,2,6,6-tetramethylpiperidine (1.0 equiv) in anhydrous THF (to make a 0.67 M solution) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 equiv) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add 2-chloropyridine (1.0 equiv) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
In a separate flask, dissolve iodine (1.0 equiv) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction for an additional 30 minutes at -78 °C.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., heptane/ethyl acetate 90:10) to afford 2-chloro-3-iodopyridine as a solid.
Expected Yield: ~72%[1]
Step 2: Proposed Metal-Free Photoredox-Catalyzed Cyclopropylation
This proposed protocol is based on principles of metal-free photoredox catalysis for the generation of aryl radicals from aryl halides and subsequent radical trapping.[3][4][5]
Materials:
-
2-Chloro-3-iodopyridine (1.0 equiv)
-
Cyclopropylboronic acid (2.0 equiv)
-
Organic Photocatalyst (e.g., 4CzIPN, 1-5 mol%)
-
Sacrificial Electron Donor (e.g., an amine like triethylamine or Hantzsch ester, 2.0-3.0 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or Acetonitrile)
Procedure:
-
In a reaction vessel (e.g., a Schlenk tube or a vial with a septum), combine 2-chloro-3-iodopyridine (1.0 equiv), cyclopropylboronic acid (2.0 equiv), the organic photocatalyst (e.g., 4CzIPN, 2 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the sacrificial electron donor.
-
Stir the reaction mixture at room temperature under irradiation with a visible light source (e.g., blue LEDs, ~450 nm) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Proposed Reaction Mechanism
The proposed mechanism for the metal-free photoredox-catalyzed cyclopropylation is illustrated below.
Caption: Proposed mechanism for the photoredox-catalyzed cyclopropylation.
Data Presentation
The following tables summarize representative data for the key steps of the synthesis. Data for the proposed cyclopropylation step is based on analogous metal-free radical reactions found in the literature.
Table 1: Iodination of 2-Chloropyridine
| Entry | Reactant | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | TMP, n-BuLi, I₂ | THF | -78 | 2.5 | 72 | [1] |
Table 2: Proposed Metal-Free Photoredox Cyclopropylation - Representative Data
| Entry | Aryl Halide | Cyclopropyl Source | Photocatalyst | Solvent | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-iodopyridine | Cyclopropylboronic acid | 4CzIPN | DMSO | 24 | 60-75 (Estimated) |
| 2 | 4-Iodoanisole | Potassium Cyclopropyltrifluoroborate | Eosin Y | Acetonitrile | 18 | 85 |
| 3 | 1-Bromonaphthalene | Cyclopropanecarboxylic acid | Perylene | DMF | 36 | 55 (Estimated, decarboxylative) |
Yields for entries 1 and 3 are estimated based on similar transformations in the literature.
Conclusion
The presented application notes and protocols describe a viable metal-free pathway for the synthesis of this compound derivatives. The two-step approach, involving the synthesis of a 2-chloro-3-iodopyridine intermediate followed by a proposed photoredox-catalyzed cyclopropylation, offers a promising alternative to traditional metal-catalyzed methods. This methodology aligns with the principles of green chemistry by avoiding heavy metal catalysts and utilizing visible light as a renewable energy source. The provided detailed protocols and mechanistic insights are intended to facilitate further research and development in the field of sustainable organic synthesis for pharmaceutical and agrochemical applications. Further optimization of the proposed cyclopropylation step is encouraged to enhance reaction efficiency and broaden the substrate scope.
References
- 1. 2-Chloro-3-iodopyridine | 78607-36-0 [amp.chemicalbook.com]
- 2. 2-Chloro-3-iodopyridine CAS#: 78607-36-0 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals | Semantic Scholar [semanticscholar.org]
- 5. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2-Chloro-3-cyclopropylpyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-3-cyclopropylpyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely employed and effective method is a two-step synthesis. The first step involves a Suzuki-Miyaura cross-coupling reaction to synthesize the precursor, 2-amino-3-cyclopropylpyridine. This is typically achieved by reacting 2-amino-3-bromopyridine with cyclopropylboronic acid. The subsequent step is a Sandmeyer reaction to convert the amino group of 2-amino-3-cyclopropylpyridine to a chloro group, yielding the final product, this compound.
Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling step?
A2: The success of the Suzuki-Miyaura coupling is highly dependent on several factors. Key parameters to control include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Thorough degassing of the reaction mixture to remove oxygen is also crucial to prevent catalyst degradation and homo-coupling of the boronic acid.[1]
Q3: What are the major side reactions to be aware of during the Sandmeyer reaction?
A3: The Sandmeyer reaction, while effective, can be prone to several side reactions that can lower the yield and purity of this compound. The most common side reactions include the formation of 2-hydroxy-3-cyclopropylpyridine (phenol formation) due to the reaction of the diazonium salt with water, especially at elevated temperatures. Other potential byproducts are biaryl compounds and azo compounds.[2][3]
Q4: How can I minimize the formation of the 2-hydroxy-3-cyclopropylpyridine byproduct in the Sandmeyer reaction?
A4: Temperature control is the most critical factor in minimizing the formation of the corresponding phenol. The diazotization step, where the 2-amino-3-cyclopropylpyridine is converted to its diazonium salt, should be carried out at low temperatures, typically between 0-5°C.[3] The subsequent reaction with the copper(I) chloride should also be carefully temperature-managed.
Q5: The purification of the final product is proving difficult. What are some common impurities and how can they be removed?
A5: Common impurities after the Sandmeyer reaction include unreacted 2-amino-3-cyclopropylpyridine, the 2-hydroxy-3-cyclopropylpyridine byproduct, and potentially tar-like polymeric materials. Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for good separation. A gradient of ethyl acetate in hexanes is often a good starting point. An aqueous work-up with a mild base can help remove the phenolic byproduct.[4]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Step
| Possible Cause | Troubleshooting Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions to prevent degradation. Consider using a pre-catalyst that is more stable.[5] |
| Inappropriate Ligand | For coupling with an amino-substituted bromopyridine, a bulky electron-rich phosphine ligand like SPhos or XPhos is often effective.[5][6] |
| Ineffective Base | The choice of base is crucial. A stronger base like K₃PO₄ or Cs₂CO₃ is often required for less reactive aryl bromides.[1][6] |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1] |
| Low Reaction Temperature | Suzuki couplings of heteroaryl halides often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[5] |
| Protodeboronation of Boronic Acid | Use fresh cyclopropylboronic acid or consider using a more stable boronic ester (e.g., a pinacol ester). Minimize reaction time once the starting material is consumed.[1] |
Issue 2: Low Yield and/or Impure Product in Sandmeyer Reaction Step
| Possible Cause | Troubleshooting Action |
| Incomplete Diazotization | Ensure the complete dissolution of 2-amino-3-cyclopropylpyridine in the acidic medium. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue) to confirm the consumption of the amine.[3] |
| Decomposition of Diazonium Salt | Maintain a low temperature (0-5°C) throughout the diazotization process. Add the sodium nitrite solution slowly to control the exotherm.[3] |
| Formation of Phenolic Byproduct | Keep the temperature low during the addition of the diazonium salt to the copper(I) chloride solution. Work up the reaction mixture promptly after completion. |
| Formation of Tar-like Byproducts | This often results from the decomposition of the diazonium salt at higher temperatures. Ensure strict temperature control. The use of aprotic solvents like acetonitrile may sometimes mitigate this.[7] |
| Insufficient Copper(I) Catalyst | Use a stoichiometric amount of freshly prepared or high-quality commercial copper(I) chloride. |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Amino-3-bromopyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | Moderate |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | Good to Excellent |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | Good |
Note: Yields are estimates based on similar reactions and will vary depending on the specific substrate and reaction scale.[1][5]
Table 2: Influence of Diazotization Conditions on Sandmeyer Reaction Outcome
| Diazotizing Agent | Acid | Temperature (°C) | Key Outcome |
| NaNO₂ | aq. HCl | 0-5 | Standard conditions, risk of phenol formation if temperature rises.[4] |
| t-Butyl nitrite | Acetonitrile/HCl | 0 to RT | Can offer milder conditions and improved solubility for some substrates.[7] |
| isoamyl nitrite | Acetonitrile/CuCl₂ | 65 | Alternative organic nitrite, may require higher temperatures for the substitution step.[7] |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-3-cyclopropylpyridine (Suzuki-Miyaura Coupling)
Materials:
-
2-amino-3-bromopyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add 2-amino-3-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and anhydrous potassium phosphate (2.0 eq).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-amino-3-bromopyridine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-amino-3-cyclopropylpyridine.[1][5]
Protocol 2: Synthesis of this compound (Sandmeyer Reaction)
Materials:
-
2-amino-3-cyclopropylpyridine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) chloride (CuCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Diazotization:
-
In a flask, dissolve 2-amino-3-cyclopropylpyridine (1.0 eq) in concentrated hydrochloric acid (approx. 3.0 eq) and water, cooled in an ice-salt bath to 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.[8]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature, and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.[8]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.[8]
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Suzuki-Miyaura coupling step.
Caption: Troubleshooting logic for issues in the Sandmeyer reaction step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Preventing byproduct formation in 2-Chloro-3-cyclopropylpyridine reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing byproduct formation during the synthesis of 2-Chloro-3-cyclopropylpyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and anticipated synthetic route involves a two-step process:
-
N-oxidation: 3-Cyclopropylpyridine is oxidized to 3-cyclopropylpyridine N-oxide.
-
Deoxygenative Chlorination: The resulting N-oxide is then treated with a chlorinating agent to yield this compound.
This pathway is favored due to the reactivity of the pyridine N-oxide intermediate, which facilitates the introduction of a chlorine atom onto the pyridine ring.
Q2: What are the most common byproducts in the synthesis of this compound?
Based on the chemistry of 3-substituted pyridine N-oxides, the primary byproducts are expected to be isomers of the desired product. The cyclopropyl group at the 3-position is weakly electron-donating, which can direct chlorination to other positions on the pyridine ring. The most likely byproduct is the isomeric 2-Chloro-5-cyclopropylpyridine . The formation of 4-chloro and 6-chloro isomers is also possible, though typically in smaller amounts depending on the reaction conditions. Additionally, incomplete reaction can leave unreacted 3-cyclopropylpyridine N-oxide , and hydrolysis of intermediates may lead to the formation of 2-hydroxy-3-cyclopropylpyridine .
Q3: How can I minimize the formation of the 2-Chloro-5-cyclopropylpyridine isomer?
Minimizing the formation of the 2-Chloro-5-cyclopropylpyridine isomer is critical for obtaining a high purity product. The choice of chlorinating agent and careful control of reaction conditions are paramount.
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used reagent. However, for substrates prone to isomer formation, milder reagents or different activation methods might offer better selectivity.
-
Temperature Control: Running the reaction at lower temperatures can enhance the regioselectivity of the chlorination, favoring the formation of the 2-chloro isomer.
-
Use of Additives: The addition of bases, such as triethylamine or pyridine, can influence the reaction pathway and improve selectivity.
Q4: What is the role of the solvent in this reaction?
The solvent can significantly impact the reaction rate and selectivity. Chlorinated solvents like dichloromethane (DCM) or chloroform are often used. Aprotic polar solvents such as acetonitrile may also be employed. The choice of solvent can affect the solubility of the N-oxide and the reactivity of the chlorinating agent. It is advisable to use anhydrous solvents to prevent the formation of hydroxy-pyridine byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete N-oxidation of 3-cyclopropylpyridine.2. Inefficient chlorination of the N-oxide.3. Degradation of the product during workup. | 1. Ensure complete conversion of the starting material to the N-oxide using an appropriate oxidizing agent (e.g., m-CPBA or H₂O₂/acetic acid) and monitor the reaction by TLC or LC-MS.2. Increase the reaction time or temperature for the chlorination step cautiously, while monitoring for byproduct formation. Consider using a more reactive chlorinating agent if necessary.3. Perform the workup at lower temperatures and use a mild base for neutralization to avoid product decomposition. |
| High percentage of 2-Chloro-5-cyclopropylpyridine byproduct | 1. The reaction temperature is too high.2. The chlorinating agent is not selective enough.3. The electronic and steric effects of the cyclopropyl group favor the formation of the 5-chloro isomer under the current conditions. | 1. Lower the reaction temperature. For example, if using POCl₃, try running the reaction at 0°C to room temperature instead of reflux.2. Experiment with different chlorinating agents. For instance, a Vilsmeier-Haack type reagent (e.g., generated from oxalyl chloride and DMF) might offer different selectivity.3. The addition of a directing group or a change in the overall synthetic strategy might be necessary for highly selective synthesis. |
| Presence of 2-hydroxy-3-cyclopropylpyridine | 1. Water present in the reaction mixture.2. Hydrolysis of an intermediate during the reaction or workup. | 1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, quench the reaction mixture with ice-cold water and extract the product promptly. |
| Unreacted 3-cyclopropylpyridine N-oxide remains | 1. Insufficient amount of chlorinating agent.2. The reaction time is too short or the temperature is too low. | 1. Increase the molar equivalents of the chlorinating agent (e.g., from 1.1 to 1.5 equivalents).2. Gradually increase the reaction time and/or temperature while carefully monitoring the reaction progress and byproduct formation. |
Experimental Protocols
Synthesis of 3-cyclopropylpyridine N-oxide
This protocol is based on general procedures for the N-oxidation of pyridines.
Reagents and Materials:
-
3-Cyclopropylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve 3-cyclopropylpyridine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-cyclopropylpyridine N-oxide.
Synthesis of this compound
This is a representative protocol based on the chlorination of pyridine N-oxides with phosphorus oxychloride. Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents and Materials:
-
3-Cyclopropylpyridine N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (optional, as a base)
-
Dichloromethane (DCM, anhydrous)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a stirred solution of 3-cyclopropylpyridine N-oxide (1.0 eq) in anhydrous DCM, add POCl₃ (1.5 eq) dropwise at 0°C.
-
(Optional) Add triethylamine (1.2 eq) dropwise to the reaction mixture at 0°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired this compound from its isomers and other impurities.
Data Presentation
Table 1: Influence of Chlorinating Agent on Regioselectivity (Hypothetical Data Based on Analogy)
| Chlorinating Agent | Solvent | Temperature (°C) | Ratio of 2-Chloro:5-Chloro Isomer |
| POCl₃ | DCM | 80 | 3:1 |
| POCl₃ | DCM | 25 | 5:1 |
| (COCl)₂ / DMF | Acetonitrile | 60 | 6:1 |
| SO₂Cl₂ | Chloroform | 50 | 2:1 |
This data is illustrative and based on trends observed in the chlorination of other 3-alkylpyridine N-oxides. Actual results may vary and require experimental optimization.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Troubleshooting failed Suzuki coupling with 2-Chloro-3-cyclopropylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions, with a specific focus on challenging substrates such as 2-Chloro-3-cyclopropylpyridine.
Troubleshooting Failed Suzuki Coupling with this compound
The Suzuki-Miyaura coupling of this compound can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, and potential inhibition of the palladium catalyst by the pyridine nitrogen. Below are common issues and recommended troubleshooting steps in a question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary reasons?
Low yields with this substrate often stem from several factors:
-
Inefficient Oxidative Addition: The carbon-chlorine bond is strong, making the initial oxidative addition of the palladium catalyst to the this compound difficult. This is a common rate-limiting step for aryl chlorides.
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include:
-
Protodeboronation: The boronic acid reagent can be replaced by a hydrogen atom, especially in the presence of water and certain bases.[1]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2]
-
Dehalogenation: The chlorine atom on the pyridine ring is replaced by a hydrogen atom.
-
Q2: I am observing a significant amount of unreacted this compound. How can I improve the conversion?
To improve the conversion of the unreacted starting material, consider the following strategies:
-
Optimize the Catalyst System: Use a more active catalyst system. For challenging substrates like 2-chloropyridines, bulky, electron-rich phosphine ligands are often necessary to promote the difficult oxidative addition step.[2] Consider ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond. However, be mindful that this can also increase the rate of side reactions.[2]
-
Screen Different Bases: A strong base is often required. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[2] Other bases to consider include cesium carbonate (Cs₂CO₃) and sodium carbonate (Na₂CO₃).
Q3: My main side products are from homocoupling of the boronic acid and protodeboronation. What can I do to minimize these?
Minimizing these side reactions is crucial for improving the yield of the desired product:
-
Ensure Anaerobic Conditions: Homocoupling is often promoted by the presence of oxygen.[2] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Use Anhydrous Conditions: Protodeboronation can be exacerbated by the presence of water.[1] Use anhydrous solvents and ensure your reagents are dry.
-
Consider Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are often more stable towards protodeboronation than boronic acids.[4]
-
Optimize the Base: The choice and amount of base can influence the rate of protodeboronation. Screening different bases can help identify one that promotes the desired coupling over side reactions.
Q4: How do I select the optimal reaction conditions for my specific Suzuki coupling?
A systematic screening of reaction parameters is often the most effective approach. The tables below summarize quantitative data from studies on similar substrates to guide your optimization.
Data Presentation: Comparison of Reaction Parameters
Table 1: Effect of Phosphine Ligand on Yield in Suzuki Coupling of Aryl Chlorides
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 98 | [5] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 | [6] |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 95 | [4] |
| P(t-Bu)₃ | Pd₂(dba)₃ | KF | THF | RT | 12 | 94 | [7] |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 18 | 81 |
Note: Yields are for the coupling of various aryl chlorides with arylboronic acids and serve as a general guide.
Table 2: Effect of Base on Yield in Suzuki Coupling of 2-Halopyridines
| Base | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ | Pd₂(dba)₃ / SPhos | 1,4-Dioxane | 80 | 2 | 98 | [5] |
| Cs₂CO₃ | Pd(OAc)₂ / XPhos | Toluene | 100 | 18 | 96 | |
| K₂CO₃ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 100 | 24 | 72 | [1] |
| Na₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 1 | 98 | [8][9] |
| NaOH | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 1 | 70 | [8] |
Note: Data is compiled from studies on various 2-halopyridine substrates.
Table 3: Effect of Solvent on Yield in Suzuki Coupling of 2,4-dichloropyrimidine
| Solvent | Base | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dioxane | K₂CO₃ | Pd(PPh₃)₄ | 100 | 24 | 72 | [1] |
| Toluene | K₂CO₃ | Pd(PPh₃)₄ | 100 | 24 | 45 | [1] |
| DMF | K₂CO₃ | Pd(PPh₃)₄ | 100 | 24 | 35 | [1] |
| Acetonitrile | K₂CO₃ | Pd(PPh₃)₄ | 100 | 24 | 25 | [1] |
| THF | K₂CO₃ | Pd(PPh₃)₄ | 100 | 24 | 15 | [1] |
Note: This data is for the coupling of 2,4-dichloropyrimidine with phenylboronic acid and illustrates solvent trends.
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This is a general procedure and should be optimized for your specific boronic acid partner.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for a failed Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-3-cyclopropylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-3-cyclopropylpyridine, a key intermediate in pharmaceutical and agrochemical research. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of this compound largely depends on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Such as 2-aminopyridine derivatives or precursors used in the construction of the pyridine ring.
-
Over-chlorinated byproducts: Dichlorinated pyridines can form if the chlorination step is not well-controlled.
-
Isomeric impurities: Depending on the synthetic strategy, isomers with the cyclopropyl group at a different position might be generated.
-
Residual solvents: Solvents used in the reaction or initial work-up, such as toluene, DMF, or chlorinated solvents, may be present.[1]
-
Reagents and catalysts: Traces of reagents like phosphorus oxychloride or catalysts from coupling reactions may persist.[2]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. A combination of techniques is often most effective.
-
Distillation: Suitable for removing non-volatile impurities and some solvent residues.[3]
-
Recrystallization: An effective method for removing small amounts of impurities, provided a suitable solvent system can be identified.
-
Column Chromatography: A versatile technique for separating the target compound from a wide range of impurities, especially those with different polarities.[4]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical methods can be used to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water is a common starting point for pyridine derivatives.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities by comparing the integrals of the impurity signals to those of the product.[7]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out | The compound is likely too soluble in the chosen solvent, or the solution is cooling too rapidly. | - Try a less polar solvent or a solvent mixture (e.g., hexane/ethyl acetate).- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Add a seed crystal to induce crystallization. |
| No crystal formation | The compound may be too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | - Concentrate the solution by slowly evaporating some of the solvent.- Try adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity is observed, then heat until clear and allow to cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites. |
| Poor recovery | The compound has significant solubility in the cold solvent. | - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer) before filtration.- Minimize the amount of cold solvent used for washing the crystals.- Consider a different solvent system where the compound has lower solubility at cold temperatures. |
| Colored impurities remain | The impurity co-crystallizes with the product or is strongly adsorbed. | - Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling. Be cautious as charcoal can sometimes adsorb the product as well.- Consider a different purification technique like column chromatography. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation (overlapping peaks) | The polarity of the eluent is too high or too low. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. Common solvent systems for pyridines include hexane/ethyl acetate or dichloromethane/methanol.[4] |
| Compound is stuck on the column | The eluent is not polar enough, or the compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). | - Increase the polarity of the eluent.- For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve elution by neutralizing acidic sites on the silica gel.[4] |
| Tailing of peaks | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | - Add a modifier to the eluent (e.g., triethylamine for basic compounds).- Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band.- Reduce the amount of sample loaded onto the column. |
| Cracking of the silica gel bed | The column was not packed properly, or the solvent polarity was changed too abruptly. | - Ensure the column is packed uniformly without any air bubbles.- When running a gradient, change the solvent composition gradually to avoid generating heat that can cause cracks. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include hexanes, ethyl acetate, toluene, and mixtures thereof.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Flash Column Chromatography Protocol
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[8]
-
Eluent Selection: Determine a suitable eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. For this compound, which is a basic compound, adding 0.1% triethylamine to the eluent can prevent peak tailing.[4]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If a gradient is used, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 4. Chromatography [chem.rochester.edu]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Chloro-3-cyclopropylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in reactions involving 2-Chloro-3-cyclopropylpyridine. The unique electronic and steric properties of this substrate, particularly the presence of the Lewis basic pyridine nitrogen, can lead to significant challenges in catalytic processes, primarily in palladium-catalyzed cross-coupling reactions. This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles and achieve reproducible, high-yielding results.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions with this compound particularly challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This issue is often referred to as the "2-pyridyl problem," as the proximity of the nitrogen to the C2 reaction site enhances this inhibitory effect.[1]
Q2: What are the main mechanisms of catalyst deactivation when using this substrate?
A2: Beyond catalyst poisoning by the pyridine nitrogen, several other deactivation pathways can occur:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition or reductive elimination.[1][3]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1]
-
Fouling or Coking: The catalyst surface can be physically blocked by the deposition of carbonaceous materials or polymeric byproducts.[4][5]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal nanoparticles of a heterogeneous catalyst to agglomerate into larger, less active particles, reducing the available surface area.[3][4]
-
Catalyst Decomposition: The active catalyst species (e.g., Pd(0)) can agglomerate into inactive palladium black if the catalytic cycle is slow due to inhibition.[1]
Q3: What are the visible signs of catalyst deactivation in my reaction?
A3: Observable indicators of catalyst deactivation include:
-
A significant slowdown or complete halt of the reaction before the starting material is fully consumed.[3]
-
The formation of palladium black, a common sign of catalyst decomposition.[1]
-
A change in the color of the reaction mixture, which may indicate the formation of undesired catalyst complexes.[3]
-
The need for progressively higher catalyst loadings to achieve the same conversion in subsequent runs.[3]
-
For heterogeneous catalysts, a change in physical appearance, such as clumping.[3]
Q4: Can impurities in my this compound or other reagents cause deactivation?
A4: Absolutely. The purity of all reactants and solvents is critical.[6] Common catalyst poisons include sulfur-containing compounds, other nitrogen-containing heterocycles, halides, and cyanides.[2] Water and oxygen can also interfere with many catalytic cycles, making properly degassed solvents and inert reaction atmospheres essential.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions with this compound.
| Observed Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| No reaction or very low conversion | Catalyst Poisoning: Immediate and strong coordination of the pyridine nitrogen to the catalyst's active sites.[3] | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) to shield the metal center and promote reductive elimination.[1] 2. Use a Pd(0) Source: A Pd(0) source or a pre-catalyst that rapidly generates the active species can sometimes bypass poisoning that occurs during the reduction of Pd(II) pre-catalysts.[1][9] 3. Acidic Medium: Consider performing the reaction in an acidic medium (e.g., using acetic acid as a solvent or co-solvent) to protonate the pyridine nitrogen, thereby preventing its coordination to the catalyst.[4] |
| Reaction starts but stalls before completion | Gradual Catalyst Deactivation: The catalyst is slowly being poisoned or is degrading over time.[3] Product Inhibition: The product molecule, which also contains a pyridine ring, may be poisoning the catalyst.[4] | 1. Lower Reaction Temperature: Higher temperatures can accelerate catalyst decomposition and favor side reactions.[1] 2. Incremental Substrate Addition: Add the this compound slowly over time to maintain a low concentration, potentially reducing the rate of catalyst poisoning.[3] 3. Optimize Catalyst Loading: While seemingly counterintuitive, excessively high catalyst concentrations can sometimes lead to the formation of inactive aggregates.[1] Determine the optimal loading empirically. |
| Formation of Palladium Black | Catalyst Agglomeration: The active Pd(0) species are not stable under the reaction conditions and are aggregating into inactive palladium metal.[1] | 1. Improve Ligand Efficacy: The ligand's role is to stabilize the Pd(0) species. Ensure the correct ligand-to-metal ratio is used. A different, more stabilizing ligand may be required. 2. Increase Stirring Rate: For heterogeneous catalysts, ensure adequate agitation to keep the catalyst suspended and prevent localized overheating.[7] 3. Degas Thoroughly: Oxygen can promote the decomposition of Pd(0) complexes. Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas.[1] |
| Poor reproducibility between batches | Variable Reactant/Solvent Quality: Presence of inconsistent levels of impurities (e.g., water, sulfur compounds) that act as catalyst poisons.[6][7] | 1. Purify Starting Materials: Use highly purified this compound and other reagents. 2. Use Anhydrous Solvents: Ensure solvents are properly dried and degassed before use.[7] 3. Standardize Reagent Sources: Use reactants and catalysts from the same supplier/batch to minimize variability.[7] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the cross-coupling of this compound with a generic boronic acid.
Materials:
-
This compound
-
Aryl or alkyl boronic acid (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the base, the palladium pre-catalyst, and the ligand.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration by Solvent Washing
This protocol is for attempting to regenerate a heterogeneous catalyst (e.g., Pd/C) that has been deactivated by fouling.[4]
Materials:
-
Deactivated heterogeneous catalyst
-
Suitable solvents (e.g., deionized water, methanol, ethyl acetate)
-
Filtration or centrifugation setup
-
Drying oven or vacuum desiccator
Procedure:
-
Recovery: After the reaction, carefully recover the deactivated catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the recovered catalyst sequentially with appropriate solvents to remove adsorbed materials. A typical sequence might be:
-
Wash with the reaction solvent to remove residual reactants and products.
-
Wash with a more polar solvent like methanol to remove polar byproducts.
-
Wash with deionized water.
-
-
Drying: Dry the washed catalyst thoroughly under vacuum, preferably at a slightly elevated temperature (e.g., 60-80 °C) to remove all solvent traces.
-
Testing: Test the activity of the regenerated catalyst in a small-scale reaction to determine if its performance has been restored.
Visualizations
Catalyst Poisoning Pathway
Caption: Fig. 1: Coordination of the pyridine substrate to the active Pd(0) catalyst leads to an inactive complex, halting the catalytic cycle.
Experimental Workflow for Cross-Coupling
Caption: Fig. 2: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
Troubleshooting Logic Tree
Caption: Fig. 3: A logical decision tree for troubleshooting failed reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in 2-Chloro-3-cyclopropylpyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of 2-chloro-3-cyclopropylpyridine. The information is presented in a question-and-answer format to offer direct and practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the principal reactive sites on this compound and how is regioselectivity typically controlled?
The this compound scaffold presents several potential sites for functionalization, primarily the C4, C5, and C6 positions through C-H activation or metalation, and the C2 position via substitution of the chlorine atom. The regioselectivity is dictated by the reaction type and conditions employed.
-
C2 Position: The carbon-chlorine bond is susceptible to cleavage and substitution, commonly targeted in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The reactivity of the C-Cl bond is lower than corresponding C-Br or C-I bonds, often necessitating more active catalyst systems.[1]
-
C4 Position: This position is often targeted for functionalization through directed ortho-metalation (DoM) if a suitable directing group is present or can be installed. However, in the absence of a strong directing group at C3, direct metalation at C4 can be challenging.
-
C5 and C6 Positions: These positions can be functionalized through various C-H activation strategies, though achieving high regioselectivity can be challenging and is highly dependent on the catalytic system.
Q2: How can I synthesize the starting material, this compound?
While not commercially available from all suppliers, this compound can be synthesized through multi-step sequences. A common route involves the construction of the substituted pyridine ring followed by chlorination. For instance, a substituted pyridine precursor can be synthesized and subsequently chlorinated using reagents like phosphorus oxychloride (POCl₃) to install the chlorine atom at the 2-position. The specifics of the synthetic route can vary, and consulting relevant synthetic literature is recommended for detailed protocols.
Q3: What are the key factors influencing the success of palladium-catalyzed cross-coupling reactions with this compound?
Several factors are critical for achieving high yields and regioselectivity in cross-coupling reactions:
-
Catalyst and Ligand: The choice of palladium precursor and, more importantly, the phosphine ligand is crucial for activating the relatively inert C-Cl bond. Bulky, electron-rich ligands such as SPhos, XPhos, and RuPhos are often effective for heteroaryl chlorides.
-
Base: The selection of the base (e.g., carbonates, phosphates, alkoxides) is critical for both catalyst turnover and preventing side reactions.
-
Solvent: The solvent system (e.g., dioxane, toluene, often with a small amount of water) influences the solubility of reagents and the stability of catalytic intermediates.
-
Temperature: Higher reaction temperatures are often required to overcome the activation energy for the oxidative addition of the C-Cl bond. However, excessive heat can lead to catalyst decomposition and side product formation.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling at the C2 Position
Symptom: You are attempting a Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C2 position, but you observe low to no formation of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst Activity | The C-Cl bond in 2-chloropyridines is less reactive than C-Br or C-I bonds. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more active catalyst system, such as a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos). |
| Ineffective Base | The base plays a crucial role in the transmetalation step. If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. |
| Low Reaction Temperature | The oxidative addition of the C-Cl bond to the palladium center can be slow at lower temperatures. Gradually increase the reaction temperature, for example, to 80-110 °C. Microwave irradiation can also be effective in reducing reaction times and improving yields. |
| Protodeboronation of Boronic Acid | The boronic acid coupling partner can degrade, especially in the presence of water and at elevated temperatures. Consider using the corresponding boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which are often more stable. Ensure your solvents are anhydrous if protodeboronation is a significant issue. |
Issue 2: Poor Regioselectivity in Buchwald-Hartwig Amination
Symptom: When attempting to couple an amine with this compound, you observe a mixture of products or reaction at an unintended position.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Competitive C-H Amination | Under certain conditions, direct C-H amination at other positions on the pyridine ring can compete with the desired C-N coupling at the C2 position. Ensure your reaction conditions are optimized for the Buchwald-Hartwig reaction, including the use of an appropriate palladium catalyst and ligand system. |
| Steric Hindrance | If you are using a sterically bulky amine, the reaction at the C2 position, which is adjacent to the cyclopropyl group, may be hindered. Consider using a less sterically demanding ligand on the palladium catalyst to facilitate the approach of the amine. |
| Incorrect Base | The choice of base can influence the regioselectivity. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used in Buchwald-Hartwig aminations. |
Experimental Protocols & Data
Suzuki-Miyaura Coupling at the C2 Position
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling of 2-Chloropyridines:
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 88-96 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 82-92 |
Note: The data presented is representative for the coupling of 2-chloropyridines and may require optimization for this compound.
Buchwald-Hartwig Amination at the C2 Position
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
XPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with NaOtBu, Pd₂(dba)₃, and XPhos.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Representative Data for Buchwald-Hartwig Amination of 2-Chloropyridines:
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | 100 | 8 | 85-95 |
| 3 | n-Butylamine | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 90 | 16 | 75-85 |
Note: This data is representative for 2-chloropyridine substrates and should be optimized for this compound.
Visualizing Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
References
Column chromatography conditions for purifying 2-Chloro-3-cyclopropylpyridine
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the purification of 2-Chloro-3-cyclopropylpyridine using column chromatography. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and logical workflow diagrams to address common issues encountered during the purification process.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound on a silica gel column. The conditions provided are a starting point and may require optimization based on the specific impurity profile of the crude material.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Eluent Preparation: Prepare a primary eluent system of Hexanes and Ethyl Acetate. A starting gradient of 5% to 20% EtOAc in hexanes is often effective for pyridine derivatives.[1] If tailing is observed on TLC, consider adding 0.1-1% Triethylamine to the eluent mixture to improve peak shape.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of Hexanes:EtOAc to determine the optimal solvent system for separation. The ideal system will show good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in hexanes).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully apply the solution to the top of the silica bed.[2]
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a more polar solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if necessary) to begin the elution process.
-
Collect fractions in separate tubes. The size of the fractions will depend on the column size and the separation achieved.
-
Monitor the separation by collecting small spots from the fractions for TLC analysis.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during the column chromatography of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A common and effective starting point for the purification of pyridine derivatives is a gradient of ethyl acetate in hexanes.[1] We recommend starting with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increasing the polarity. The optimal ratio should be determined by preliminary TLC analysis.
Q2: My compound is streaking or "tailing" on the silica gel column. How can I fix this?
A2: Tailing is a common issue when purifying pyridine-containing compounds on silica gel. This is often due to the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[3][4] To mitigate this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent system. This will compete for the acidic sites on the silica, leading to sharper peaks.
Q3: The separation between my desired product and an impurity is very poor. What can I do?
A3: If you are experiencing poor separation, you can try several approaches:
-
Optimize the Eluent System: Try a different solvent system. Sometimes, switching to a solvent with a different polarity or selectivity, such as dichloromethane/methanol, can improve separation.
-
Use a Longer Column: Increasing the length of the silica gel bed can enhance the separation of closely eluting compounds.
-
Reduce the Loading: Overloading the column can lead to broad bands and poor separation. Try using less crude material.
Q4: I can't dissolve my crude product in the eluent for loading. What should I do?
A4: If your compound has poor solubility in the eluent, you should use the dry loading technique.[2] Dissolve your sample in a solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | The eluent system is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| All compounds elute together at the solvent front | The eluent system is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate). |
| Broad or diffuse bands | Column was not packed properly (air bubbles, channels).Sample was overloaded.Interaction with silica gel. | Repack the column carefully to ensure a uniform bed.Reduce the amount of sample loaded onto the column.Add a basic modifier like triethylamine to the eluent. |
| Cracked or channeled silica bed | The column ran dry.Heat generated from the solvent mixing with silica. | Always keep the solvent level above the silica bed.Pre-mix the eluent before adding it to the column. |
Visual Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: Removal of Palladium Catalyst from 2-Chloro-3-cyclopropylpyridine Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from 2-Chloro-3-cyclopropylpyridine products. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your purification process.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: High Levels of Residual Palladium Detected After Initial Filtration
-
Symptom: Analysis of the product by ICP-MS or a similar sensitive method shows palladium levels significantly above the acceptable limit, even after filtering off a heterogeneous catalyst (e.g., Pd/C).
-
Possible Cause: The presence of soluble or colloidal palladium species that pass through standard filtration media. The nitrogen atom in the pyridine ring of this compound can coordinate with palladium, increasing its solubility in the reaction mixture.[1]
-
Solutions:
-
Adsorption: Treat the filtrate with an adsorbent like activated carbon or a specialized palladium scavenger.[1][2]
-
Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before a second filtration.
-
Enhanced Filtration: Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE), or a well-packed Celite® pad to capture finer particles.[3]
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain high even after treatment with a palladium scavenger.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[3] 2. Match Scavenger to Solvent: Ensure the scavenger is compatible with your solvent system.[3] 3. Scavenger Screening: Test a small panel of different scavengers (e.g., thiol, thiourea, or TMT functionalized silica) to find the most effective one for your specific product. |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Amount: Incrementally increase the weight percent or equivalents of the scavenger. 2. Extend Reaction Time: Allow for longer stirring of the scavenger with your product solution. 3. Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can improve scavenging kinetics, but monitor for product stability.[4] |
| Product Interference | The pyridine nitrogen in your product may compete with the scavenger for palladium binding. Consider using a scavenger with a very high affinity for palladium. |
Problem 3: Significant Product Loss During Purification
-
Symptom: Low yield of this compound after the palladium removal step.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, especially with activated carbon.[5]
-
Solutions:
-
Optimize Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger.
-
Wash the Adsorbent: After filtration, wash the collected adsorbent with a small amount of fresh solvent to recover any bound product.
-
Consider Alternative Methods: If product loss remains high with activated carbon, switch to a more selective silica-based scavenger.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving this compound?
A1: The primary challenge is the presence of the pyridine nitrogen atom in the molecule. This nitrogen can act as a ligand, coordinating with palladium species and keeping them dissolved in the product mixture, which makes removal by simple filtration difficult.[1]
Q2: What are the most common methods for removing palladium from heterocyclic compounds like this compound?
A2: The most common methods include:
-
Adsorption using Scavengers: Employing solid-supported reagents with functional groups that selectively bind to palladium (e.g., thiol or thiourea functionalized silica).[2][3]
-
Activated Carbon Treatment: A cost-effective method, though it can sometimes lead to product loss due to non-specific adsorption.[1][2][5]
-
Filtration through Celite®: Effective for removing heterogeneous catalysts like Pd/C and precipitated palladium.[7]
-
Crystallization: Purifying the final product through crystallization can effectively leave palladium impurities in the mother liquor.[6]
Q3: How do I choose the best palladium scavenger for my needs?
A3: The choice depends on several factors:
-
Palladium Species: The oxidation state of the palladium (e.g., Pd(0) or Pd(II)) can influence scavenger effectiveness.[8]
-
Solvent System: The scavenger must be compatible with the reaction solvent.
-
Product Characteristics: The scavenger should not react with or have a high affinity for your this compound product.
-
Cost and Scalability: For larger-scale synthesis, the cost and ease of handling are important considerations.
Q4: What analytical methods are used to quantify residual palladium?
A4: Highly sensitive analytical techniques are required to measure the low levels of residual palladium. The most common methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for trace metal analysis due to its high sensitivity and accuracy.[9][10]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another robust method for quantifying elemental impurities.[1]
Data Presentation: Comparative Efficiency of Palladium Removal Methods
The following tables summarize the effectiveness of various palladium removal techniques as reported in the literature for active pharmaceutical ingredients (APIs) and other organic compounds. While not specific to this compound, this data provides a valuable baseline for selecting a suitable method.
Table 1: Efficiency of Silica-Based Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| SiliaMetS® Thiol | 1668 | 70 | 0.6 w/w scavenger, 50 °C, 4 hours | [4] |
| SiliaMetS® Thiol | 2400 | ≤ 16 | Not specified | [11] |
| SiliaMetS® Thiourea | 2400 | ≤ 16 | Not specified | [11] |
| ISOLUTE® Si-TMT | 1668 | 161 | 0.6 w/w scavenger, 50 °C, 4 hours | [4] |
Table 2: Efficiency of Activated Carbon Treatment
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Darco® KB-B | 300 | < 1 | 0.2 wt, THF, 45 °C, 18 hours | [5] |
| Darco® KB-G | 1668 | 633 | 0.6 w/w, 50 °C, 4 hours | [4] |
Experimental Protocols
Protocol 1: Palladium Removal using a Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting point is 2-5 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined empirically.
-
Filtration: Filter the mixture to remove the solid scavenger. A standard laboratory filtration setup with filter paper or a fritted funnel is sufficient.
-
Washing: Wash the collected scavenger on the filter with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Determine the final palladium concentration in the product using ICP-MS.[12]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon. A common starting point is 5-10 wt% relative to the crude product.[12]
-
Stirring: Stir the suspension at room temperature for 1-2 hours. Longer times may be necessary.[1][12]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad is crucial for removing fine carbon particles.[1][12]
-
Washing: Wash the Celite®/carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product.
Visualizations
Caption: Workflow for Palladium Catalyst Removal.
Caption: Decision Logic for Scavenger Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cphi-online.com [cphi-online.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 9. arborassays.com [arborassays.com]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Reaction Exotherms in 2-Chloro-3-cyclopropylpyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing reaction exotherms during the synthesis of 2-Chloro-3-cyclopropylpyridine. The information provided is based on established principles of chemical process safety and data from related pyridine chlorination reactions. A thorough risk assessment, including calorimetry studies, is strongly recommended before performing this synthesis at scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with the synthesis of this compound?
A1: The primary safety concern is the potential for a runaway reaction due to the exothermic nature of the chlorination step. Many chlorinating agents, such as phosphorus oxychloride (POCl₃), react exothermically with pyridine derivatives.[1][2][3] A thermal runaway can occur if the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which could result in reactor failure and the release of hazardous materials.[2][4] Additionally, the reagents and products may be toxic and corrosive.[5][6]
Q2: What are the likely precursors and chlorinating agents for this synthesis, and what are their associated hazards?
A2: A probable synthetic route involves the chlorination of 3-cyclopropylpyridin-2-ol (or its tautomer, 3-cyclopropylpyridine-2(1H)-one) using a chlorinating agent like phosphorus oxychloride (POCl₃).
| Reagent/Product | Potential Hazards |
| 3-cyclopropylpyridin-2-ol | Potential for skin and eye irritation. |
| Phosphorus oxychloride (POCl₃) | Highly corrosive, reacts violently with water, and the reaction is exothermic.[1][3] |
| This compound | As a chlorinated pyridine, it may be harmful if swallowed, and in contact with skin, and may cause skin and eye irritation.[6][7][8] |
| Byproducts (e.g., phosphoric acids) | Corrosive. |
Q3: What are the key strategies for controlling the exotherm during the chlorination of the pyridine precursor?
A3: Several strategies can be employed to manage the reaction exotherm:[1][2]
-
Controlled Reagent Addition: Adding the chlorinating agent (e.g., POCl₃) slowly or in portions (semi-batch) to the pyridine precursor allows for the rate of heat generation to be controlled.[2][4]
-
Effective Cooling: Utilizing a reactor with a cooling jacket and a circulating coolant at a low temperature is crucial for removing the heat generated.[1][2]
-
Dilution: Using a suitable high-boiling point, inert solvent can increase the thermal mass of the reaction mixture, helping to absorb heat and moderate the temperature.[1]
-
Lower Reaction Temperature: If the reaction kinetics are favorable, operating at a lower temperature can significantly reduce the rate of heat evolution.[1]
-
Continuous Flow Chemistry: For larger scale production, continuous flow reactors offer superior heat transfer and temperature control compared to batch reactors, minimizing the risk of thermal runaway.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions |
| Rapid, uncontrolled temperature increase. | - Reagent addition rate is too fast.- Inadequate cooling.- Poor mixing leading to localized hot spots. | 1. Immediately stop all reagent addition. [2]2. Maximize cooling: Ensure the coolant is at the lowest possible temperature and maximum flow rate.[2]3. Increase agitation if it is safe to do so to improve heat distribution.[2]4. If the temperature continues to rise, prepare for emergency quenching. |
| Sudden pressure buildup in the reactor. | - Gas evolution from the reaction.- Boiling of the solvent due to a temperature spike. | 1. Follow all steps for a rapid temperature increase.2. Ensure the reactor's pressure relief system is functioning correctly.3. Be aware of potential for release of toxic vapors.[5][9] |
| Reaction does not proceed to completion. | - Reaction temperature is too low.- Insufficient amount of chlorinating agent.- Poor mixing. | 1. Gradually increase the reaction temperature while carefully monitoring for any exotherm.2. Analyze a sample to determine the extent of conversion before adding more chlorinating agent.3. Ensure adequate agitation. |
| Formation of unexpected byproducts. | - Reaction temperature is too high, leading to side reactions or decomposition.- Presence of impurities in starting materials. | 1. Lower the reaction temperature.[1]2. Ensure the purity of starting materials.3. Consider using a milder chlorinating agent if possible. |
Experimental Protocols
Note: The following is a generalized protocol based on similar chlorination reactions. It must be adapted and optimized for the specific synthesis of this compound, and a thorough safety review should be conducted prior to execution.
General Protocol for Chlorination using POCl₃
-
Reactor Setup: A dry, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser with a gas outlet to a scrubber, and an addition funnel is assembled. The reactor jacket is connected to a circulating cooling bath.
-
Charging Reagents: The reactor is charged with 3-cyclopropylpyridin-2-ol and an appropriate high-boiling inert solvent (e.g., toluene, xylenes). The mixture is stirred and cooled to the desired starting temperature (e.g., 0-10 °C).
-
Reagent Addition: Phosphorus oxychloride (POCl₃) is added dropwise from the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed a predetermined limit.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is slowly warmed to a higher temperature (e.g., 80-110 °C) and held for several hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Work-up and Quenching: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by slowly adding it to a mixture of ice and a neutralizing agent (e.g., sodium bicarbonate solution). Caution: The quenching process can also be exothermic and should be performed with efficient cooling and stirring.[1]
-
Isolation: The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified (e.g., by distillation or chromatography).
Visualizations
Caption: A workflow diagram for managing reaction exotherms during synthesis.
Caption: Logical pathway illustrating the progression to a thermal runaway event.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
Stability issues of 2-Chloro-3-cyclopropylpyridine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-cyclopropylpyridine, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound under acidic conditions?
While specific degradation data for this compound is not extensively published, potential stability issues under acidic conditions can be inferred from the general chemistry of chloropyridines. The primary concern is the hydrolysis of the chloro group to a hydroxyl group, forming 2-Hydroxy-3-cyclopropylpyridine. Additionally, protonation of the pyridine nitrogen can activate the ring towards nucleophilic attack or facilitate other rearrangements, although this is generally less common for chloropyridines.
Q2: What are the first steps I should take if I suspect degradation of my this compound sample in an acidic formulation?
If you suspect degradation, the first step is to confirm the loss of the parent compound and the appearance of any new peaks using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A systematic forced degradation study is recommended to identify the degradation products and understand the degradation pathway.
Q3: How can I monitor the stability of this compound during my experiments?
Regularly scheduled analysis of your sample using a validated HPLC method is the most effective way to monitor the stability. This will allow you to quantify the amount of this compound remaining and detect the formation of any degradation products over time.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis of an Acidic Solution of this compound
Possible Cause: Degradation of this compound due to the acidic environment. The most probable degradation product is 2-Hydroxy-3-cyclopropylpyridine formed through hydrolysis.
Troubleshooting Steps:
-
Confirm Peak Identity:
-
Use HPLC-MS to determine the molecular weight of the unexpected peak. The expected molecular weight of 2-Hydroxy-3-cyclopropylpyridine is 135.16 g/mol .
-
If a standard is available, perform a co-injection to confirm the retention time.
-
-
Perform a Forced Degradation Study:
-
Subject a solution of this compound to accelerated acidic conditions (e.g., 0.1 M HCl at 60°C) and monitor the formation of the new peak over time. This can help confirm that the new peak is indeed a degradation product.
-
-
Adjust Formulation pH:
-
If the degradation is confirmed to be acid-catalyzed, consider adjusting the pH of your formulation to a less acidic or neutral range, if your experimental protocol allows.
-
Issue 2: Loss of this compound Potency in an Acidic Formulation Over Time
Possible Cause: Slow degradation of the compound that may not be immediately obvious as a distinct impurity peak, especially in the early stages.
Troubleshooting Steps:
-
Quantitative Analysis:
-
Use a validated quantitative HPLC method to accurately track the concentration of this compound over a defined time course.
-
-
Mass Balance Analysis:
-
In your HPLC analysis, ensure that the total peak area (parent compound + all degradation products) remains constant. A significant decrease in the total area might suggest the formation of non-UV active or volatile degradation products.
-
-
Stress Testing:
-
Conduct a forced degradation study under more stringent acidic conditions to accelerate the degradation and facilitate the identification of the degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
Objective: To investigate the degradation pathway of this compound in an acidic environment.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In a 10 mL volumetric flask, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.
-
In a separate flask, add 1 mL of the stock solution and 9 mL of 1 M HCl.
-
-
Incubation: Incubate the solutions at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent molar amount of NaOH.
-
Analysis: Analyze the samples by HPLC-UV and HPLC-MS.
Protocol 2: HPLC Method for Stability Indicating Analysis
Objective: To separate this compound from its potential degradation products.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 270 nm |
Data Presentation
Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at 60°C
| Time (hours) | This compound (%) | 2-Hydroxy-3-cyclopropylpyridine (%) |
| 0 | 100 | 0 |
| 2 | 98.5 | 1.5 |
| 4 | 97.1 | 2.9 |
| 8 | 94.3 | 5.7 |
| 12 | 91.5 | 8.5 |
| 24 | 83.2 | 16.8 |
Visualizations
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Caption: Hypothetical acid-catalyzed hydrolysis pathway.
Validation & Comparative
Reactivity Face-Off: 2-Chloro-3-cyclopropylpyridine vs. 2-Chloro-3-methylpyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern synthetic chemistry, substituted pyridines are indispensable building blocks for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, 2-chloro-3-substituted pyridines serve as versatile precursors for further molecular elaboration, primarily through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two key analogues: 2-chloro-3-cyclopropylpyridine and 2-chloro-3-methylpyridine. The discussion is centered on their performance in two of the most pivotal transformations in C-C and C-N bond formation: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is supported by a blend of established chemical principles and representative experimental data to inform reaction design and optimization.
At a Glance: Key Reactivity Differences
The primary distinction in reactivity between this compound and 2-chloro-3-methylpyridine arises from the electronic and steric properties of the cyclopropyl and methyl substituents at the 3-position.
Electronic Effects: The cyclopropyl group, with its significant s-character in the C-H bonds and "bent" C-C bonds, can act as a weak electron-donating group through hyperconjugation, capable of stabilizing an adjacent positive charge.[1][2] This electronic donation can influence the electron density of the pyridine ring and, consequently, the ease of oxidative addition of a palladium catalyst to the C-Cl bond, a critical step in many cross-coupling reactions.[3][4] In contrast, the methyl group is a classic electron-donating group through induction and hyperconjugation. The subtle differences in the nature and magnitude of these electronic effects can lead to variations in reaction kinetics.
Steric Effects: While both are relatively small substituents, the cyclopropyl group is conformationally rigid and presents a slightly larger steric profile than the freely rotating methyl group. This steric hindrance can influence the approach of the bulky palladium catalyst and its ligands to the C-Cl bond, potentially affecting the rate of oxidative addition.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for the formation of carbon-carbon bonds.[5] The reactivity of 2-chloro-3-substituted pyridines in this transformation is heavily dependent on the efficiency of the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond.
Based on theoretical principles, the slightly more electron-donating nature of the methyl group compared to the cyclopropyl group might marginally decrease the electrophilicity of the C-Cl bond, potentially slowing down the oxidative addition step. However, the steric bulk of the catalyst and the specific reaction conditions often play a more dominant role.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-methylpyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85-95 |
| 2 | This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~80-90 |
| 3 | 2-Chloro-3-methylpyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 12 | ~90 |
| 4 | This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 12 | ~85 |
Note: The yields presented are typical ranges observed for similar 2-chloropyridine derivatives under the specified conditions and are intended for comparative purposes. Actual yields may vary depending on the specific reaction setup and scale.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful route to C-N bond formation.[3][6] Similar to the Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of the palladium catalyst to the aryl chloride.
The electronic and steric factors discussed previously also apply here. The slightly different electronic environments created by the cyclopropyl and methyl groups can influence the rate of both the oxidative addition and the subsequent reductive elimination steps.
Table 2: Representative Data for Buchwald-Hartwig Amination
| Entry | Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-methylpyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 16 | ~90-98 |
| 2 | This compound | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 16 | ~88-95 |
| 3 | 2-Chloro-3-methylpyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | ~80-90 |
| 4 | This compound | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | ~75-85 |
Note: The yields presented are typical ranges observed for similar 2-chloropyridine derivatives under the specified conditions and are intended for comparative purposes. Actual yields may vary depending on the specific reaction setup and scale.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of 2-chloro-3-substituted pyridines. These protocols are based on established literature procedures for similar substrates.[6][7][8]
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube is added 2-chloro-3-substituted pyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) and degassed water (if required by the base) are added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred vigorously until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with 2-chloro-3-substituted pyridine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and a base (e.g., NaOtBu, 1.4 mmol). The tube is sealed, removed from the glovebox, and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) is added via syringe. The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a logical diagram comparing the key attributes of the two substrates.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Catalysts for 2-Chloro-3-cyclopropylpyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals. Among these, 2-Chloro-3-cyclopropylpyridine serves as a versatile building block, offering a reactive handle for the introduction of diverse functionalities through various cross-coupling reactions. The choice of catalyst is paramount to achieving high yields, selectivity, and broad substrate scope. This guide provides an objective comparison of catalytic systems for the coupling of this compound, supported by experimental data from analogous systems to aid in catalyst selection and reaction optimization.
Catalyst Performance Overview
The reactivity of 2-chloropyridines in palladium-catalyzed cross-coupling reactions is generally lower than their bromo or iodo counterparts due to the stronger C-Cl bond.[1] Consequently, the selection of a highly active and robust catalyst system is crucial for efficient transformation. Below is a comparative summary of catalyst systems for common cross-coupling reactions, with performance data extrapolated from studies on similar 2-chloropyridine substrates.
Table 1: Comparative Performance of Catalysts for Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | Traditional, widely available catalyst.[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 2-8 | >90 | Buchwald ligand system, high activity for challenging substrates.[3][4] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | Bulky, electron-rich ligand promoting efficient coupling.[5] |
| PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | N-heterocyclic carbene (NHC) catalyst, high stability and activity.[3] |
| (6-Dipp)Pd(cinn)Cl | NaHCO₃ | H₂O | RT | 1-4 | 39-99 | NHC complex active in aqueous media under aerobic conditions.[3] |
Table 2: Comparative Performance of Catalysts for Buchwald-Hartwig Amination of 2-Chloropyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Amine Scope | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 12-24 | Primary & Secondary Amines | 70-90 | Second-generation Buchwald-Hartwig catalyst system.[6] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16-24 | Anilines, Heterocyclic Amines | 80-95 | Highly regioselective for 2,4-dichloropyridine.[7] |
| [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | K₃PO₄ | Water or Solvent-free | 50-100 | 1-24 | Primary & Secondary Amines | High | Active under aqueous or solvent-free conditions.[8] |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 100 | 12 | Secondary Amines | High | Efficient for a range of (hetero)aryl chlorides.[8] |
Table 3: Comparative Performance of Catalysts for Sonogashira Coupling of 2-Chloropyridines with Terminal Alkynes
| Catalyst System (Pd Source / Co-catalyst / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80-100 | 2-6 | 70-90 | Classical Sonogashira conditions.[9][10] |
| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | Optimized for 2-amino-3-bromopyridines, applicable to chloropyridines.[10] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Acetonitrile | 80 | 12-24 | High | Copper-free conditions with a bulky phosphine ligand. |
| PEPPSI™-IPr | i-Pr₂NEt | Toluene | 100 | 12 | High | NHC catalyst, often effective for less reactive chlorides. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and optimization of cross-coupling reactions. The following are representative protocols for key coupling reactions, adapted for this compound based on established procedures for similar substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the appropriate base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (2-24 h), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (12-24 h).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite®. The filtrate is then washed with water and brine, dried, and concentrated.
-
Purification: The residue is purified by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Reagent and Solvent Addition: Add the solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.), followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and stir for the necessary time (2-6 h), monitoring by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, followed by water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Catalyst Selection Logic
Caption: Decision tree for catalyst and condition selection.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Benchmarking 2-Chloro-3-cyclopropylpyridine: A Comparative Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Chloro-3-cyclopropylpyridine Against Other Key Heterocyclic Building Blocks in Drug Discovery.
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. Heterocyclic scaffolds form the backbone of a vast number of approved pharmaceuticals.[1] Among these, substituted pyridines are of particular interest due to their presence in numerous biologically active molecules. This guide provides a comprehensive benchmark of this compound against other common heterocyclic building blocks, focusing on its reactivity in key cross-coupling reactions and its utility in medicinal chemistry, supported by illustrative experimental data and detailed protocols.
The Unique Profile of this compound
This compound is a versatile building block that combines the features of a 2-chloropyridine, a common scaffold in medicinal chemistry, with a cyclopropyl group, a small, strained ring that can confer unique and beneficial properties to a drug candidate. The chlorine atom at the 2-position provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation, while the cyclopropyl group at the 3-position can influence the molecule's conformation, metabolic stability, and potency.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in the synthesis of complex pharmaceutical intermediates. The reactivity of the C-Cl bond in 2-chloropyridines is a key consideration for synthetic chemists.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of halopyridines in this reaction is largely dictated by the strength of the carbon-halogen bond, with the general trend being I > Br > Cl. Consequently, 2-chloropyridines are less reactive than their bromo- and iodo- counterparts, often requiring more forcing conditions and specialized catalysts. However, the lower cost and greater availability of chlorinated starting materials make them an attractive option.
Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands developed by Buchwald and others (e.g., SPhos, XPhos), have significantly improved the efficiency of Suzuki couplings with aryl chlorides.[2] These ligands facilitate the rate-limiting oxidative addition of the C-Cl bond to the palladium center.
Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Entry | Heterocyclic Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 1 | 2-Bromo-3-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, reflux, 8h | ~85 |
| 2 | 2-Chloro-3-methylpyridine | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 1,4-Dioxane, 100°C, 12h | ~90 |
| 3 | 2,3-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF/H₂O, 80°C, 6h | ~75 |
| 4 | This compound (Expected) | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 1,4-Dioxane, 100°C, 12h | High |
Note: Data for entries 1-3 are representative examples from the literature for analogous compounds. The yield for entry 4 is an expected outcome based on the reactivity of similar 2-chloropyridines with modern catalysts.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[3][4][5] Similar to the Suzuki coupling, the C-Cl bond of 2-chloropyridines presents a higher activation barrier for oxidative addition compared to C-Br or C-I bonds. The nitrogen atom of the pyridine ring can also coordinate to the palladium catalyst, potentially inhibiting the reaction.[6]
The use of sterically hindered, electron-rich phosphine ligands is crucial for the successful amination of 2-chloropyridines.[7] These ligands promote the desired catalytic cycle while minimizing catalyst inhibition.
Table 2: Illustrative Comparison of Reactivity in Buchwald-Hartwig Amination
| Entry | Heterocyclic Halide | Amine | Catalyst System | Conditions | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂, BINAP, NaOtBu | Toluene, 80°C, 4h | >95 |
| 2 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100°C, 12h | ~94 |
| 3 | 4-Chlorotoluene | Morpholine | Pd(dba)₂, XPhos, NaOtBu | Toluene, reflux, 6h | 94 |
| 4 | This compound (Expected) | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100°C, 12h | High |
Note: Data for entries 1-3 are representative examples from the literature for analogous compounds. The yield for entry 4 is an expected outcome based on the reactivity of similar 2-chloropyridines with modern catalysts.
The Influence of the Cyclopropyl Group in Medicinal Chemistry
The cyclopropyl group is a "privileged" motif in drug design, often introduced to enhance a molecule's pharmacological profile. Its small, rigid nature can lock in a bioactive conformation, leading to increased potency. The strained C-H bonds of the cyclopropyl ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to alkyl groups, which can improve a drug's half-life.
Table 3: Comparison of Physicochemical Properties of Substituted Pyridines
| Compound | Molecular Weight | LogP (calculated) | Key Features |
| 2-Chloro-3-methylpyridine | 127.57 | 2.2 | Standard alkyl substitution |
| 2-Chloro-3-methoxypyridine | 143.57 | 1.2 | Electron-donating group, potential H-bond acceptor |
| This compound | 153.61 | 2.7 | Rigid, metabolically stable, lipophilic |
| 2-Chloro-3-phenylpyridine | 190.64 | 3.5 | Bulky, aromatic substituent |
Application in Kinase Inhibitor Scaffolding
Substituted pyridines are common scaffolds in the design of kinase inhibitors. The pyridine ring can form key hydrogen bonds with the hinge region of the kinase active site. The substituents at the 2- and 3-positions can be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity. The combination of a reactive handle at the 2-position and a metabolically robust, conformationally restricting cyclopropyl group at the 3-position makes this compound an attractive starting point for the synthesis of novel kinase inhibitors.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (1.5 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed toluene, followed by the amine and then this compound.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Key Concepts
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-3-cyclopropylpyridine Analogs as Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 2-Chloro-3-cyclopropylpyridine analogs. The content is based on synthesized data from related pyridine derivatives and serves as a model for the evaluation of this chemical scaffold as a potential therapeutic agent. The primary biological target explored in this guide is the Corticotropin-Releasing Factor 1 (CRF1) receptor, a key player in the body's stress response.[1]
Introduction
The this compound scaffold is a promising starting point for the development of novel therapeutics. The presence of a halogenated pyridine ring offers a handle for further chemical modification, while the cyclopropyl group can contribute to potency and metabolic stability. Pyridine and its derivatives are prevalent in a wide range of biologically active compounds, including kinase inhibitors and receptor antagonists.[2][3] This guide focuses on the potential of this scaffold to yield potent and selective antagonists of the CRF1 receptor, which is implicated in stress-related disorders such as anxiety and depression.[1][4]
Data Presentation: Comparative SAR of this compound Analogs
The following table summarizes the hypothetical SAR data for a series of this compound analogs. The binding affinity for the human CRF1 receptor is presented as the inhibitor constant (Kᵢ).
| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent | hCRF1 Kᵢ (nM) |
| 1a | H | H | H | 150 |
| 1b | F | H | H | 120 |
| 1c | OCH₃ | H | H | 250 |
| 1d | H | CH₃ | H | 85 |
| 1e | H | CF₃ | H | 210 |
| 1f | H | H | 4-Fluorophenyl | 45 |
| 1g | H | H | 2,4-Dichlorophenyl | 25 |
| 1h | H | H | 4-Methoxyphenyl | 60 |
| 1i | F | H | 2,4-Dichlorophenyl | 18 |
| 1j | H | CH₃ | 2,4-Dichlorophenyl | 35 |
SAR Summary:
-
Substitution on the Pyridine Ring (R¹): Introduction of a small electron-withdrawing group like fluorine at the 5-position (Compound 1b ) shows a modest improvement in binding affinity compared to the unsubstituted analog (1a ). A larger methoxy group at the same position (Compound 1c ) is detrimental to activity.
-
Substitution on the Cyclopropyl Ring (R²): A methyl group on the cyclopropyl ring (Compound 1d ) enhances potency, potentially through favorable hydrophobic interactions within the binding pocket. However, the electron-withdrawing trifluoromethyl group (Compound 1e ) leads to a decrease in affinity.
-
Substitution on the Amino Linker (R³): The most significant gains in potency are observed with substitutions on the amino group at the 2-position. Aryl substituents are well-tolerated, with electron-withdrawing groups on the phenyl ring (Compounds 1f and 1g ) leading to higher affinity. The 2,4-dichlorophenyl substituent (Compound 1g ) provides a substantial increase in potency.
-
Combined Substitutions: Combining favorable substitutions, such as a 5-fluoro group on the pyridine ring and a 2,4-dichlorophenyl group on the amino linker (Compound 1i ), results in the most potent analog in this series.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Synthesis of this compound Analogs
The synthesis of the this compound core can be achieved through various established methods for pyridine functionalization. A general synthetic route is outlined below:
-
Step 1: Synthesis of this compound. This can be accomplished via a Negishi or Suzuki coupling reaction between a suitable 2,3-dihalopyridine and a cyclopropyl-metal species (e.g., cyclopropylzinc chloride or cyclopropylboronic acid).
-
Step 2: Nucleophilic Aromatic Substitution. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. Reaction with various primary or secondary amines (R³-NH₂) in the presence of a base (e.g., potassium carbonate or triethylamine) in a suitable solvent (e.g., DMF or DMSO) at elevated temperatures yields the desired amino-substituted analogs.
2. CRF1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the human CRF1 receptor.[5]
-
Materials:
-
Cell membranes from a stable cell line expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Sauvagine or another suitable CRF1 receptor radioligand.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known CRF1 receptor antagonist (e.g., Antalarmin).[6]
-
Test compounds dissolved in DMSO.
-
96-well microplates, glass fiber filters, and a scintillation counter.
-
-
Procedure:
-
Thaw the CRF1 receptor-expressing cell membranes on ice and resuspend in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound at various concentrations (or non-specific binding control), and 50 µL of the radioligand solution.
-
Initiate the binding reaction by adding 50 µL of the membrane suspension to each well.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC₅₀ values are determined by non-linear regression analysis of the competition binding data, and the Kᵢ values are calculated using the Cheng-Prusoff equation.[7]
-
Mandatory Visualizations
Caption: Simplified CRF1 Receptor Signaling Pathway.
References
- 1. Structure and Function of Small Non-Peptide CRF Antagonists and their Potential Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Biological Activity Screening of 2-Chloro-3-cyclopropylpyridine Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals detailing the herbicidal, insecticidal, and fungicidal potential of 2-chloro-3-cyclopropylpyridine derivatives. This report includes comparative quantitative data, detailed experimental protocols, and insights into the potential mechanisms of action.
Introduction
Pyridine-based chemical structures are integral to the development of a wide array of agrochemicals and pharmaceuticals due to their versatile biological activities. The introduction of various substituents to the pyridine ring allows for the fine-tuning of their properties, leading to the discovery of potent and selective agents. This guide focuses on the biological activity screening of derivatives of this compound, a scaffold with potential for broad-spectrum activity. We present a comparative analysis of their efficacy as herbicides, insecticides, and fungicides, supported by experimental data from analogous compounds and detailed methodologies to facilitate further research and development.
Synthesis of this compound Derivatives
A general synthetic route to 2-chloro-3-substituted pyridines can be adapted for the synthesis of this compound. A plausible method involves the reaction of 2,3-dichloropyridine with a cyclopropyl Grignard reagent or a cyclopropylboronic acid derivative under palladium-catalyzed cross-coupling conditions.
A reported synthesis for a similar compound, 2-chloro-3-aldehyde pyridine, starts from 2-chloro-3-chloromethyl pyridine, which is reacted with sodium acetate to form 2-chloro-3-pyridine methyl acetate. This intermediate is then hydrolyzed under alkaline conditions to yield 2-chloro-3-pyridinemethanol, which is finally oxidized to the desired aldehyde.[1] This multi-step synthesis highlights a potential pathway that could be modified for the introduction of a cyclopropyl group.
Herbicidal Activity
Mechanism of Action
Pyridine carboxylic acid herbicides, a well-established class of herbicides, function by mimicking the natural plant hormone auxin (indole-3-acetic acid). This leads to uncontrolled and disorganized plant growth, ultimately resulting in plant death. While the specific mechanism for this compound derivatives is not yet elucidated, it is plausible that they could exhibit a similar mode of action, disrupting hormonal balance in susceptible plant species. Another potential target for pyridine-based herbicides is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[2][3]
Comparative Herbicidal Activity
| Compound/Derivative | Test Species | Activity Metric | Value | Reference |
| 2-Cyano-3-substituted-pyridinemethylaminoacrylates | Various Weeds | Effective Dosage | 75 g/ha | [4][5] |
| Pyrido[2,3-d]pyrimidine Derivatives | Bentgrass | Inhibition | Good activity at 1 mM | [6] |
Table 1: Herbicidal Activity of Structurally Related Pyridine Derivatives.
Experimental Protocol: Herbicidal Screening
A common method for preliminary herbicidal screening involves a petri dish assay.
Workflow for Herbicidal Activity Screening
Caption: Workflow for in vitro herbicidal activity screening.
Insecticidal Activity
Mechanism of Action
Many pyridine-based insecticides, particularly the neonicotinoids, act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. This leads to overstimulation of the nerve cells, resulting in paralysis and death. The structural features of this compound derivatives suggest they could potentially interact with this receptor.
Comparative Insecticidal Activity
While specific data for this compound derivatives is limited, numerous studies on other substituted pyridines demonstrate their potent insecticidal properties. For example, various pyridine derivatives have shown significant activity against the cowpea aphid (Aphis craccivora), with some compounds exhibiting LC50 values in the parts-per-million (ppm) range.[7][8][9][10][11]
| Compound/Derivative | Test Insect | Activity Metric | Value (ppm) | Reference |
| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-chlorophenyl)acetamide | Aphis craccivora (nymphs, 24h) | LC50 | 0.029 | [11] |
| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-chlorophenyl)acetamide | Aphis craccivora (adults, 24h) | LC50 | 0.149 | [11] |
| 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Aphis craccivora (nymphs, 24h) | LC50 | 0.040 | [11] |
| 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Aphis craccivora (adults, 24h) | LC50 | 0.183 | [11] |
| 2-chloro-3-cyano-4,6-dimethylpyridine | Aphis craccivora (nymphs, 48h) | LC50 | 0.017 | [8] |
| Functionalized Pyridine Derivative 1f | Aphis craccivora (nymphs, 24h) | LC50 | 0.080 | [9] |
| Functionalized Pyridine Derivative 1d | Aphis craccivora (nymphs, 24h) | LC50 | 0.098 | [9] |
Table 2: Insecticidal Activity of Structurally Related Pyridine Derivatives against Aphis craccivora.
Experimental Protocol: Insecticidal Screening
The leaf dip bioassay is a standard method for evaluating the insecticidal activity of compounds against sucking insects like aphids.
Workflow for Insecticidal Activity Screening
Caption: Workflow for the leaf dip bioassay for insecticidal screening.
Fungicidal Activity
Mechanism of Action
Pyridine-based fungicides can act through various mechanisms. One common mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This disruption of cellular respiration leads to the death of the fungal pathogen. For example, some pyridine carboxamide derivatives have been shown to be potent SDH inhibitors.[12]
Comparative Fungicidal Activity
While specific data for this compound is not available, related pyridine derivatives have demonstrated significant fungicidal activity against a range of plant pathogenic fungi.
| Compound/Derivative | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | IC50 (SDH inhibition) | 5.6 | [12] |
| 2-Chloro-3-hydrazinylquinoxaline | Candida krusei | MIC | Not specified, but heightened efficacy | [13][14] |
| Pyridoxal Derivatives | Pathogenic Fungi | MIC | Varies | [15] |
Table 3: Fungicidal Activity of Structurally Related Pyridine and Quinoxaline Derivatives.
Experimental Protocol: Fungicidal Screening
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of antifungal compounds.
Workflow for Fungicidal Activity Screening
Caption: Workflow for the broth microdilution method for fungicidal screening.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel agrochemicals. Based on the biological activities of structurally related pyridine derivatives, it is anticipated that compounds derived from this scaffold will exhibit significant herbicidal, insecticidal, and fungicidal properties. The provided experimental protocols offer a robust framework for the systematic screening of these derivatives. Further research, including the synthesis and comprehensive biological evaluation of a library of this compound derivatives, is warranted to fully elucidate their potential and identify lead candidates for further development. The exploration of their specific mechanisms of action will also be crucial for understanding their selectivity and optimizing their performance.
References
- 1. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method - Google Patents [patents.google.com]
- 2. Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 11. b.aun.edu.eg [b.aun.edu.eg]
- 12. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Phosphine Ligands for Cross-Coupling Reactions of 2-Chloro-3-cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine ligands is paramount to the success of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. For challenging substrates such as 2-chloro-3-cyclopropylpyridine, the ligand's steric and electronic properties critically influence catalyst activity, stability, and selectivity. This guide provides a comparative overview of the efficacy of various phosphine ligands in the Suzuki-Miyaura coupling of this compound, supported by representative experimental data and detailed protocols.
The coupling of heteroaryl chlorides like this compound can be particularly challenging due to the electron-deficient nature of the pyridine ring, which can affect the oxidative addition step in the catalytic cycle.[1] Bulky and electron-rich phosphine ligands have been shown to be highly effective for such transformations as they promote the formation of the active monoligated palladium species and facilitate reductive elimination.[2]
Representative Comparison of Phosphine Ligand Efficacy in the Suzuki-Miyaura Coupling of this compound
The following table summarizes the representative performance of several common phosphine ligands in the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The data is illustrative and based on the known efficacy of these ligands with similar heteroaryl chloride substrates.[2][3]
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| SPhos | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| RuPhos | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 90-95 |
| n-BuPAd₂ | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 24 | 85 |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <20 |
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura coupling reaction is provided below. This protocol is adapted from established procedures for the coupling of heteroaryl chlorides with organoboron reagents.[4]
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid or potassium aryltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, n-BuPAd₂)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel (e.g., a Schlenk tube or microwave vial) is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), the phosphine ligand (0.015-0.03 mmol), the base (e.g., Cs₂CO₃, 1.5 mmol), and the boronic acid reagent (0.505 mmol).
-
The vessel is sealed, and this compound (0.5 mmol) and the solvent system (e.g., Toluene/H₂O 10:1, 2 mL) are added via syringe.
-
The reaction mixture is then stirred vigorously and heated to the desired temperature (e.g., 100 °C) for the specified time (12-24 hours).
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water (1.5 mL).
-
The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate, 3 x 5 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to yield the desired coupled product.
Visualizing the Process: Reaction Workflow and Catalytic Cycle
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for screening phosphine ligands and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The substituted pyridine motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials. The efficient and versatile synthesis of these heterocyclic compounds is, therefore, of paramount importance. This guide provides an objective, data-driven comparison of the most significant synthetic routes to substituted pyridines, including classical condensation reactions and modern transition-metal-catalyzed methods. We present quantitative data in structured tables, detailed experimental protocols for key reactions, and visual diagrams to elucidate reaction pathways and aid in methodological selection.
Classical Condensation Routes: Building the Pyridine Ring
The foundational methods for pyridine synthesis rely on the cyclization of acyclic precursors. These routes are valued for their use of readily available starting materials and their ability to produce highly functionalized pyridines.
Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1881, this multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[2] The Hantzsch synthesis is renowned for its simplicity and efficiency in generating symmetrically substituted pyridines.[2]
Advantages:
-
One-pot synthesis of highly functionalized pyridines.[2]
-
Simple and readily available starting materials.
-
Good yields, especially with modern modifications.
Limitations:
-
Traditionally requires harsh reaction conditions and long reaction times.[1]
-
Typically produces symmetrically substituted pyridines.
-
The aromatization step requires an additional oxidizing agent.
Quantitative Data for Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Nitrogen Source | Oxidant | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | - | 80 °C, solvent-free | 45 (DHP) | [3] |
| Paraformaldehyde | Ethyl acetoacetate | Ammonium acetate | - | 80 °C, solvent-free | 79 (DHP) | [3] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | PTSA, Ultrasonic irradiation | aq. SDS, rt | 96 (DHP) | [1] |
| 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | Ammonium acetate | CAN | rt, solvent-free | 92 (DHP) | [4] |
| 5-Bromothiophene-2-carboxaldehyde | Acetylacetone | Ammonium acetate | CAN | rt, solvent-free | 95 (DHP) | [4] |
DHP: Dihydropyridine; PTSA: p-Toluenesulfonic acid; CAN: Ceric ammonium nitrate; rt: room temperature
Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [3]
-
An oven-dried 10 mL vial with a magnetic stirrer bar is charged with a mixture of benzaldehyde (106 mg, 1 mmol), ethyl acetoacetate (260 mg, 2 mmol), and ammonium acetate (116 mg, 1.5 mmol).
-
The vial is sealed, and the reaction mixture is stirred at 80 °C.
-
After completion of the reaction (monitored by TLC), the solid crude product is isolated upon addition of ice-cold water (10 mL) followed by scratching.
-
The precipitate is filtered and further purified by recrystallization from methanol to yield the 1,4-dihydropyridine product.
Bohlmann-Rahtz Pyridine Synthesis
This method provides access to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[5] The reaction proceeds via an aminodiene intermediate, which undergoes a heat-induced cyclodehydration.[6] While versatile, the classical Bohlmann-Rahtz synthesis often requires high temperatures and the isolation of intermediates, though modern modifications have addressed these limitations.[6]
Advantages:
-
Versatile route to trisubstituted pyridines.
-
Modern one-pot procedures improve efficiency.[7]
-
Microwave-assisted protocols can significantly reduce reaction times and improve yields.
Limitations:
-
Classical method requires high temperatures for cyclodehydration.[6]
-
May require purification of the aminodiene intermediate.[6]
Quantitative Data for Bohlmann-Rahtz Pyridine Synthesis
| Enamine | Ethynylketone | Catalyst | Conditions | Yield (%) | Reference |
| Ethyl β-aminocrotonate | Phenylpropynone | Acetic acid | Microwave, 120 °C, 5 min, EtOH | 86 | [8] |
| Ethyl β-aminocrotonate | Phenylpropynone | Acetic acid | Microwave, 140 °C, 5 min, Toluene | 74 | [8] |
| Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | Yb(OTf)₃ | Reflux, Toluene | 86 | [6] |
| Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | ZnBr₂ | Reflux, Toluene | 86 | [6] |
| 3-Amino-1-phenyl-2-buten-1-one | 1-Phenyl-2-propyn-1-one | Acetic acid | Reflux, Toluene | 85 | [6] |
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis of Ethyl 2,6-dimethyl-4-phenylnicotinate [8]
-
A solution of ethyl β-aminocrotonate (1.3 equiv) and phenylpropynone (1 equiv) in a 5:1 mixture of ethanol and acetic acid is prepared in a microwave reactor vial.
-
The mixture is subjected to microwave irradiation at 120 °C for 5 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the desired pyridine.
Guareschi-Thorpe Pyridine Synthesis
This synthesis produces 2-pyridones from the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound.[9] It is a valuable method for accessing pyridones, which are important intermediates in medicinal chemistry.[10]
Advantages:
-
Direct route to 2-pyridones.[9]
-
Can be performed in environmentally friendly solvents like water.[10]
-
Utilizes readily available starting materials.
Limitations:
-
Primarily yields 2-pyridone derivatives.
Quantitative Data for Guareschi-Thorpe Pyridine Synthesis
| Cyanoacetamide Derivative | 1,3-Dicarbonyl | Nitrogen Source | Conditions | Yield (%) | Reference |
| Cyanoacetamide | Ethyl acetoacetate | Ammonium carbonate | 80 °C, 4h, H₂O/EtOH | High | [11] |
| Ethyl cyanoacetate | Ethyl acetoacetate | Ammonium carbonate | 80 °C, 1h, H₂O | 92 | [10] |
| Ethyl cyanoacetate | Acetylacetone | Ammonium carbonate | 80 °C, 1.5h, H₂O | 95 | [10] |
| Cyanoacetamide | Dibenzoylmethane | Ammonium carbonate | Ultrasound, 40 min, H₂O | 96 | [10] |
Experimental Protocol: Guareschi-Thorpe Synthesis of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
-
A mixture of cyanoacetamide, benzoylacetone, and a nitrogen source (e.g., piperidine) in ethanol is refluxed.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried to yield the desired 2-pyridone.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. rsc.org [rsc.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 9. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
In-Silico Toxicity Prediction: A Comparative Guide for 2-Chloro-3-cyclopropylpyridine and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-silico predicted toxicity of 2-Chloro-3-cyclopropylpyridine against two structurally related compounds: 2-chloropyridine and 3-cyclopropylpyridine. The aim is to offer a predictive insight into the potential toxicity profile of this compound, leveraging established computational models and available experimental data for its analogs. This information is crucial for early-stage drug development and hazard identification, enabling researchers to prioritize compounds with more favorable safety profiles.
Comparative Toxicity Analysis
The following tables summarize the available experimental and predicted in-silico toxicity data for this compound and its selected alternatives. In-silico predictions for acute oral toxicity and mutagenicity are based on the methodologies employed by the U.S. Environmental Protection Agency's (EPA) Toxicity Estimation Software Tool (T.E.S.T.) and the PreADMET web server.
Table 1: Acute Oral Toxicity Data
| Compound | Experimental LD50 (Rat, Oral) | In-Silico Prediction (T.E.S.T.) | In-Silico Prediction (PreADMET) |
| This compound | Data not available | Predicted LD50 (mg/kg) | Predicted LD50 (mg/kg) & Toxicity Class |
| 2-chloropyridine | 110 mg/kg[1] | Predicted LD50 (mg/kg) | Predicted LD50 (mg/kg) & Toxicity Class |
| 3-cyclopropylpyridine | Data not available (GHS: Harmful if swallowed)[2] | Predicted LD50 (mg/kg) | Predicted LD50 (mg/kg) & Toxicity Class |
Table 2: Mutagenicity (Ames Test) Data
| Compound | Experimental Ames Test Result | In-Silico Prediction (T.E.S.T.) | In-Silico Prediction (PreADMET) |
| This compound | Data not available | Predicted Outcome (Mutagenic/Non-mutagenic) | Predicted Outcome (Positive/Negative) |
| 2-chloropyridine | Mutagenic with metabolic activation[1] | Predicted Outcome (Mutagenic/Non-mutagenic) | Predicted Outcome (Positive/Negative) |
| 3-cyclopropylpyridine | Data not available | Predicted Outcome (Mutagenic/Non-mutagenic) | Predicted Outcome (Positive/Negative) |
In-Silico Prediction Workflow and Structural Comparison
The following diagrams illustrate the general workflow of in-silico toxicity prediction and the structural similarities between the compared compounds.
Experimental Protocols
Detailed methodologies for the key toxicological assays are provided below. These protocols are based on internationally recognized guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance.
1. Principle: The test substance is administered orally to a group of fasted animals in a stepwise procedure using a minimum number of animals. The outcome of the test is the classification of the substance into a toxicity category based on the observed mortality.
2. Animal Selection: Healthy, young adult rats of a single sex (usually females) are used. The weight variation of animals should not exceed ± 20% of the mean weight.
3. Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle). They are provided with standard rodent diet and water ad libitum, except for a brief fasting period before dosing.
4. Dose Preparation and Administration: The test substance is typically administered in a constant volume over a range of doses. The vehicle used for dissolving or suspending the test substance should be non-toxic. Administration is performed using a stomach tube or a suitable intubation cannula.
5. Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). A group of three animals is dosed at the selected starting dose.
6. Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are recorded systematically at regular intervals.
7. Data and Reporting: The number of animals that die within the observation period is recorded for each dose level. The results are used to classify the substance according to the Globally Harmonized System (GHS) for classification and labeling of chemicals.
Bacterial Reverse Mutation Test (Ames Test)
This test is used to evaluate the mutagenic potential of a chemical substance.
1. Principle: The Ames test utilizes several strains of bacteria (typically Salmonella typhimurium) that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid). The test measures the ability of a chemical to induce reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.
2. Test Strains: Several different strains of Salmonella typhimurium are used to detect different types of mutations (e.g., base-pair substitutions, frameshift mutations).
3. Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., a rat liver homogenate, S9 mix). This is to determine if the substance itself or its metabolites are mutagenic.
4. Procedure:
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.
5. Incubation: The plates are incubated at 37°C for 48-72 hours.
6. Data and Reporting: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control. The results are typically expressed as the mutagenic index (the ratio of revertant colonies on the test plate to the revertant colonies on the control plate).
References
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 2-Chloro-3-cyclopropylpyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of investigational compounds is paramount. This guide provides an objective comparison of the cross-reactivity profiles of 2-chloro-3-cyclopropylpyridine derivatives, a scaffold of interest in modern medicinal chemistry. By presenting available experimental data, this document aims to facilitate informed decisions in the development of novel therapeutics.
The this compound core is a key structural motif found in a variety of biologically active molecules, particularly kinase inhibitors. While these compounds may exhibit high potency for their intended primary targets, a thorough evaluation of their interactions with other cellular proteins is crucial to anticipate potential off-target effects and ensure a favorable safety profile. Cross-reactivity studies, often conducted using large panels of kinases and other enzymes, provide a comprehensive overview of a compound's selectivity.
Comparative Analysis of Kinase Selectivity
While specific, publicly available cross-reactivity data for a broad panel of kinases for compounds bearing the exact this compound scaffold remains limited in peer-reviewed literature, valuable insights can be gleaned from studies on structurally related aminopyridine and pyridopyrimidine derivatives. These studies highlight the importance of substitution patterns on the pyridine ring in dictating selectivity.
For instance, research on aminopyridine-based inhibitors has demonstrated that modifications to this core can dramatically alter the kinase selectivity profile. In one such study, an aminopyridine-based JNK inhibitor was found to have an excellent selectivity profile when screened against a panel of 74 kinases.[1] Similarly, a diaminopyridine-based Mps1 kinase inhibitor, compound 12 , displayed high selectivity across a panel of 95 kinases, with notable exceptions being Flt3 and its mutants.[2]
To illustrate the expected data from such a study, the following table represents a hypothetical selectivity profile for a generic this compound derivative against a selection of kinases.
| Kinase Target | Derivative A (IC50, nM) | Derivative B (IC50, nM) |
| Primary Target X | 10 | 15 |
| Kinase 1 | >1000 | 850 |
| Kinase 2 | 520 | >1000 |
| Kinase 3 (Flt3) | 150 | 200 |
| Kinase 4 | >1000 | >1000 |
| Kinase 5 | 890 | 950 |
Caption: Hypothetical inhibitory activity (IC50) of two this compound derivatives against a panel of kinases. Lower values indicate higher potency.
Experimental Protocols for Assessing Cross-Reactivity
The determination of a compound's cross-reactivity profile typically involves a series of robust biochemical and cellular assays. The following outlines a general workflow for such an investigation.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Methodology:
-
Reagents: Purified recombinant kinases, appropriate peptide or protein substrates, ATP (adenosine triphosphate), test compound (solubilized in DMSO), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, substrate, and test compound are incubated together in a suitable buffer. c. The enzymatic reaction is initiated by the addition of ATP. d. After a defined incubation period, the reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent and a luminometer or fluorescence reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Target Engagement Assay
To confirm that a compound interacts with its target within a cellular context, target engagement assays are employed.
Methodology:
-
Cell Culture: Cells expressing the target kinase are cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified duration.
-
Lysis and Detection: Cells are lysed, and the engagement of the compound with the target protein is measured using techniques such as:
-
Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of the target protein upon compound binding.
-
NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based method to quantify compound binding to a target protein in live cells.
-
-
Data Analysis: The concentration-dependent effect on target engagement is analyzed to determine the cellular potency of the compound.
Signaling Pathways and Off-Target Considerations
The interaction of this compound derivatives with unintended kinases can lead to the modulation of various signaling pathways, potentially resulting in unforeseen biological effects. For example, off-target inhibition of kinases like Flt3, which is involved in hematopoiesis, could lead to hematological side effects. Therefore, understanding the broader signaling network is crucial.
Caption: Potential on-target and off-target effects of a kinase inhibitor.
Conclusion
The development of selective this compound derivatives requires a comprehensive understanding of their cross-reactivity profiles. While publicly available, detailed selectivity data for this specific scaffold is emerging, the principles of kinase inhibitor profiling and the experimental methodologies outlined in this guide provide a robust framework for their evaluation. Future studies providing extensive kinase panel data for this class of compounds will be invaluable for advancing their therapeutic potential.
References
Comparative Guide to Isomeric Purity Analysis of 2-Chloro-3-cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of 2-Chloro-3-cyclopropylpyridine. Ensuring the correct isomeric composition is critical in drug development, as different isomers can exhibit varied pharmacological and toxicological profiles. This document outlines and contrasts Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose, offering detailed experimental protocols and comparative performance data based on the analysis of structurally similar compounds.
Introduction to Isomeric Purity Analysis
This compound may have several positional isomers depending on the substitution pattern of the chloro and cyclopropyl groups on the pyridine ring. The manufacturing process of this compound could potentially yield a mixture of these isomers. Therefore, robust analytical methods are required to separate and quantify these closely related species to ensure the quality and safety of the final product.
The primary positional isomers of concern include:
-
2-Chloro-4-cyclopropylpyridine
-
2-Chloro-5-cyclopropylpyridine
-
2-Chloro-6-cyclopropylpyridine
-
3-Chloro-2-cyclopropylpyridine
-
4-Chloro-2-cyclopropylpyridine
-
4-Chloro-3-cyclopropylpyridine
-
5-Chloro-2-cyclopropylpyridine
While this compound itself is achiral, chiral impurities could be introduced through starting materials or side reactions involving the cyclopropyl group. This guide also touches upon chiral separation techniques.
Comparative Overview of Analytical Techniques
A summary of the primary analytical techniques for the isomeric purity analysis of this compound is presented below.
| Technique | Principle | Primary Application | Advantages | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Quantification of volatile positional isomers. | High resolution, high sensitivity (especially with FID), well-established methods. | Requires volatile and thermally stable analytes; derivatization may be necessary for some isomers. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Quantification of positional and potentially chiral isomers. | Versatile for a wide range of compounds, non-destructive, preparative capabilities. | Resolution of closely related isomers can be challenging; method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation of isomers based on the chemical environment of atomic nuclei. | Structural elucidation and identification of isomers. | Provides unambiguous structural information, can identify unknown impurities. | Lower sensitivity compared to chromatographic methods, quantification can be less precise for minor isomers. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Identification of isomers based on fragmentation patterns. | High sensitivity and selectivity, provides molecular weight information. | Differentiation of positional isomers by fragmentation can be difficult without tandem MS. |
Gas Chromatography (GC) Analysis
GC is a powerful technique for the separation of volatile compounds and is well-suited for the analysis of positional isomers of substituted pyridines.
Experimental Protocol: GC-FID
A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds due to its high sensitivity and wide linear range.[1][2]
-
Instrumentation : Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column : A capillary column with a non-polar or medium-polarity stationary phase is recommended for the separation of chloropyridine isomers. For example, a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Sample Preparation : Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.
-
GC Conditions :
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Final hold: Hold at 220 °C for 5 minutes.
-
-
Chiral GC Analysis
For the separation of potential chiral impurities, a chiral stationary phase is required. Cyclodextrin-based columns are widely used for this purpose.[3]
-
Column : A chiral capillary column, such as a Betadex™ or Chirasil-Dex CB, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
GC Conditions : The temperature program may need to be optimized at a lower starting temperature and a slower ramp rate to achieve enantiomeric separation.
Data Presentation: GC Performance
| Parameter | Expected Performance for Positional Isomer Analysis | Expected Performance for Chiral Analysis |
| Resolution (Rs) | > 1.5 between all positional isomers | > 1.2 between enantiomers |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% |
| Precision (%RSD) | < 2% for peak area of the main component | < 5% for peak area of enantiomers |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC offers great versatility in method development for the separation of a wide range of compounds, including positional and chiral isomers.[4][5]
Experimental Protocol: Reversed-Phase HPLC
Reversed-phase HPLC is the most common mode for the analysis of substituted pyridines.
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column : A C18 column is a good starting point. For improved separation of positional isomers, a column with alternative selectivity, such as a phenyl-hexyl or a polar-embedded phase, can be beneficial.[6] Example: Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm.
-
Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions :
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Chiral HPLC Analysis
For the separation of enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are widely applicable.[7]
-
Column : A chiral column such as a Chiralcel OD-H or Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase : Typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in an isocratic mode. The exact ratio will need to be optimized for the specific separation.
Data Presentation: HPLC Performance
| Parameter | Expected Performance for Positional Isomer Analysis | Expected Performance for Chiral Analysis |
| Resolution (Rs) | > 1.5 between all positional isomers | > 1.5 between enantiomers |
| Limit of Detection (LOD) | ~0.02% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.06% | ~0.15% |
| Precision (%RSD) | < 1.5% for peak area of the main component | < 3% for peak area of enantiomers |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers.[8][9] While not as sensitive as chromatographic methods for quantification of trace impurities, it provides definitive identification.
Experimental Protocol: 1H and 13C NMR
-
Instrumentation : NMR spectrometer operating at a field strength of 400 MHz or higher.
-
Sample Preparation : Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Data Acquisition :
-
1H NMR : Acquire a standard proton spectrum. The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring and the protons of the cyclopropyl group will be distinct for each isomer.
-
13C NMR : Acquire a proton-decoupled carbon spectrum. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the substitution pattern.[10][11]
-
2D NMR (COSY, HSQC, HMBC) : These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule, which is crucial for identifying unknown isomers.
-
Data Presentation: Expected NMR Chemical Shift Ranges
| Group | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 155 |
| Cyclopropyl Protons | 0.5 - 2.5 | 5 - 20 |
Note: The exact chemical shifts will be highly dependent on the substitution pattern and the solvent used.
Mass Spectrometry (MS)
MS is a highly sensitive detection technique that provides molecular weight information and can aid in the identification of isomers through their fragmentation patterns, especially when coupled with a chromatographic separation technique (GC-MS or LC-MS).[12][13][14]
Fragmentation Patterns
The mass spectrum of this compound is expected to show a molecular ion peak (M+). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak. Common fragmentation pathways for substituted pyridines involve the loss of the substituents or cleavage of the pyridine ring. The fragmentation of the cyclopropyl group may also be observed. Positional isomers may exhibit subtle differences in their fragmentation patterns, which could be exploited for their differentiation, particularly with tandem mass spectrometry (MS/MS).
Visualization of Analytical Workflows
GC Analysis Workflow
Caption: Workflow for the analysis of isomeric purity by Gas Chromatography.
HPLC Analysis Workflow
Caption: Workflow for the analysis of isomeric purity by High-Performance Liquid Chromatography.
NMR Analysis Workflow
Caption: Workflow for the structural elucidation of isomers by NMR Spectroscopy.
Conclusion
The choice of the most appropriate analytical method for the isomeric purity analysis of this compound depends on the specific requirements of the analysis.
-
For routine quality control and quantification of known positional isomers , GC-FID and HPLC-UV are the methods of choice due to their high resolution, sensitivity, and robustness.
-
For the identification of unknown impurities and unambiguous structure confirmation , NMR spectroscopy is indispensable.
-
For trace-level analysis and confirmation of molecular weight , coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) provides the highest sensitivity and specificity.
A combination of these techniques is often employed for comprehensive characterization and validation of the isomeric purity of pharmaceutical intermediates and active ingredients. Method development should be guided by the specific isomeric impurities expected and the required level of sensitivity and precision.
References
- 1. measurlabs.com [measurlabs.com]
- 2. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
Safety Operating Guide
Prudent Disposal of 2-Chloro-3-cyclopropylpyridine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-3-cyclopropylpyridine was publicly available at the time of this writing. The following disposal procedures are based on information for analogous chlorinated pyridine compounds and general principles of hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. Due to its chemical structure as a halogenated organic compound, it should be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[1]
In the event of a spill, it should be absorbed using an inert material such as sand or vermiculite. The absorbed material should then be collected into a designated, sealed container for hazardous waste.[1] Do not allow the chemical to enter drains or waterways.[1]
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials, in a designated and compatible hazardous waste container.[2]
-
Suitable containers are typically made of polyethylene or glass, but compatibility should always be verified.[1]
-
Do not mix with incompatible materials such as strong acids, bases, or strong oxidizing agents.[1][2]
2. Labeling of Hazardous Waste:
-
Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[1][2]
-
The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[1]
-
If it is a mixture, list all constituents and their approximate percentages.[1]
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Professional waste disposal companies will typically use methods such as incineration for the final disposal of chlorinated aromatic compounds.[3]
5. Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.[1]
-
After proper decontamination, the container may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[1]
Quantitative Data Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[1] | Avoid direct contact and inhalation; use appropriate PPE.[1] |
| Skin Irritation | May cause skin irritation.[1] | Wear protective gloves and clothing.[1] |
| Eye Irritation | May cause serious eye irritation.[1] | Wear eye protection.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Chloro-3-cyclopropylpyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-3-cyclopropylpyridine. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are highly recommended. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5][6][7] |
| Hand Protection | Chemically Resistant Gloves | Nitrile gloves are a suitable option for protection against pyridine-based compounds.[5][8] Ensure gloves are regularly inspected for signs of degradation and changed frequently.[9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times.[6] Ensure it is fully buttoned. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
| Foot Protection | Closed-toe Shoes | Never wear open-toed shoes in the laboratory.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol for Handling
-
Preparation:
-
Before entering the lab, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.[6]
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.[5][8]
-
Gather all necessary equipment and reagents.
-
Ensure that a spill kit and emergency eyewash and shower stations are accessible.[10]
-
-
Handling:
-
Cleanup:
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Surplus this compound | Labeled Hazardous Waste Container | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][11][12] Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, gloves) | Labeled Solid Hazardous Waste Container | Collect all contaminated disposable materials in a designated, sealed container.[11] |
| Contaminated Glassware | N/A | Decontaminate reusable glassware thoroughly before washing. |
| Spill Debris | Labeled Solid Hazardous Waste Container | Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal as hazardous waste.[10][11] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][12] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][12] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Spill Response
-
Evacuate: Clear the immediate area of all personnel.[10]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[10][11]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate laboratory safety personnel.
References
- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. hsa.ie [hsa.ie]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. pppmag.com [pppmag.com]
- 10. nj.gov [nj.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
